Triethylmethylammonium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
triethyl(methyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.BrH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPDGGTLNKOBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949778 | |
| Record name | N,N-Diethyl-N-methylethanaminium bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-16-5 | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylmethylammonium bromide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-N-methylethanaminium bromide | |
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| Record name | Triethylmethylammonium bromide | |
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Foundational & Exploratory
Synthesis Protocol for High-Purity Triethylmethylammonium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity triethylmethylammonium bromide. The protocols and data presented are compiled to assist researchers in the reliable preparation of this quaternary ammonium salt for various applications in organic synthesis, catalysis, and pharmaceutical development.
Core Synthesis: The Menshutkin Reaction
The primary method for synthesizing this compound is the Menshutkin reaction, a nucleophilic substitution reaction between a tertiary amine (triethylamine) and an alkyl halide (methyl bromide). This SN2 reaction is a well-established and efficient method for the formation of quaternary ammonium salts.[1]
The reaction proceeds by the nucleophilic attack of the nitrogen atom of triethylamine on the electrophilic methyl group of methyl bromide, leading to the formation of the triethylmethylammonium cation and the bromide anion. The choice of solvent is crucial, with polar aprotic solvents generally favoring the reaction by stabilizing the forming ionic product.[2]
Reaction Scheme:
Experimental Protocols
The following protocols outline a representative procedure for the synthesis and purification of high-purity this compound.
Synthesis of Crude this compound
Materials:
-
Triethylamine (TEA)
-
Methyl bromide (CH₃Br)
-
Acetonitrile (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet, add anhydrous acetonitrile.
-
Cool the flask in an ice bath and bubble methyl bromide gas through the acetonitrile until the desired molar equivalent is absorbed, or add a pre-weighed amount of condensed methyl bromide.
-
Slowly add triethylamine (1.0 to 1.2 molar equivalents relative to methyl bromide) to the stirred solution at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 60-70 °C).
-
Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of triethylamine.
-
After the reaction is complete, cool the mixture to room temperature. The crude this compound may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
Purification by Recrystallization
To achieve high purity, the crude this compound should be recrystallized. The choice of solvent is critical; a solvent system should be selected in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvent systems for quaternary ammonium salts include mixtures of a polar solvent (e.g., ethanol, isopropanol, acetonitrile) and a less polar co-solvent (e.g., ethyl acetate, diethyl ether, hexane).[3][4]
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a hot recrystallization solvent (e.g., a mixture of isopropanol and ethyl acetate) to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least one hour to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
The following tables summarize the key physical and spectral data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₈BrN |
| Molecular Weight | 196.13 g/mol |
| Appearance | White crystalline powder |
| Melting Point | Decomposes above 300 °C |
Table 2: Representative Spectroscopic Data
| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Triplet (CH₃ of ethyl), Quartet (CH₂ of ethyl), Singlet (CH₃ of methyl) |
| ¹³C NMR | Signal for CH₃ of ethyl, Signal for CH₂ of ethyl, Signal for CH₃ of methyl |
| FT-IR (KBr) | C-H stretching, C-N stretching, C-H bending |
Note: Specific chemical shifts can vary slightly depending on the solvent used for NMR analysis.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of Triethylmethylammonium Bromide (CAS 2700-16-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylmethylammonium bromide, with the CAS registry number 2700-16-5, is a quaternary ammonium salt. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its known applications. This document is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2700-16-5 | [2] |
| Molecular Formula | C₇H₁₈BrN | [2] |
| Molecular Weight | 196.13 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 307 °C (decomposes) | [1] |
| IUPAC Name | triethyl(methyl)azanium;bromide | [2] |
Synthesis
The synthesis of this compound is a classic example of the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triethylamine (C₆H₁₅N)
-
Bromomethane (CH₃Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean, dry round-bottom flask, dissolve triethylamine in a suitable anhydrous solvent such as diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of bromomethane to the cooled solution while stirring continuously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for several hours.
-
As the reaction progresses, a white precipitate of this compound will form.[3]
-
After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to obtain the final product.
Synthesis of this compound.
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
The melting point is a crucial indicator of the purity of a crystalline solid.
Methodology:
-
A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.[4]
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[4]
-
The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[5][6] For a pure compound, this range is typically narrow.
Workflow for Melting Point Determination.
Solubility Determination
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
Qualitative Assessment: A small, weighed amount of this compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the dissolution is observed.
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the solid is added to a known volume of the solvent in a sealed flask.[7]
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or spectroscopy.[7]
-
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology (Thin Solid Film):
-
Dissolve a small amount of this compound in a volatile solvent like methylene chloride.[1]
-
Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[1]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]
-
Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology (¹H and ¹³C NMR):
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Transfer the solution to an NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard.[8]
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. The instrument should be properly tuned and shimmed for optimal resolution.[8]
General Experimental Workflow for Physicochemical Characterization.
Applications
This compound is utilized in several areas of chemistry:
-
Phase-Transfer Catalyst: Like many quaternary ammonium salts, it can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).
-
Ionic Liquid: Due to its salt-like nature and potentially low melting point (though it decomposes at a high temperature), it can be considered a type of ionic liquid. Ionic liquids are used as non-volatile, recyclable solvents in various chemical processes.
-
Synthesis of other compounds: It can serve as a precursor or reagent in the synthesis of other organic compounds.
Safety and Handling
This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[2]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound (CAS 2700-16-5). The information on its synthesis, characterization, and applications, along with detailed experimental protocols, serves as a valuable resource for scientists and researchers. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
In-Depth Technical Guide on the Crystal Structure Analysis of Triethylmethylammonium Bromide
Disclaimer: As of late 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and the general chemical literature reveals no publicly available, fully determined crystal structure for Triethylmethylammonium Bromide.
This guide has been constructed as an exemplary framework to fulfill the prompt's requirements. It utilizes the crystallographic data of a closely related and structurally characterized analogue, Tetraethylammonium Bromide (TEAB) , to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis for this class of compounds. The experimental protocols and data presentation are representative of a standard analysis for a small organic salt.
Introduction
Quaternary ammonium salts are a class of chemical compounds with significant applications in materials science, catalysis, and pharmacology. Their solid-state structures, dictated by a balance of electrostatic and van der Waals interactions, are of fundamental interest. This technical guide outlines the process of determining the crystal structure of such compounds, using Tetraethylammonium Bromide as a detailed case study. The methodologies described herein are directly applicable to the analysis of this compound, should suitable single crystals become available.
The analysis involves the cultivation of high-quality single crystals, interrogation of these crystals with X-rays, and subsequent computational analysis of the resulting diffraction pattern to elucidate the precise three-dimensional arrangement of atoms in the crystal lattice.
Data Presentation: Crystallographic Analysis of Tetraethylammonium Bromide
The following tables summarize the key quantitative data obtained from a single-crystal X-ray diffraction study of Tetraethylammonium Bromide.
Table 1: Crystal Data and Structure Refinement for Tetraethylammonium Bromide
| Parameter | Value |
| Empirical Formula | C₈H₂₀BrN |
| Formula Weight | 210.16 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Tetragonal |
| Space Group | I4/m |
| Unit Cell Dimensions | |
| a | 8.87(1) Å |
| b | 8.87(1) Å |
| c | 7.05(1) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 555.4(2) ų |
| Z (Formula units/cell) | 2 |
| Calculated Density | 1.258 Mg/m³ |
| Absorption Coefficient | 3.483 mm⁻¹ |
| F(000) | 220 |
| Data Collection | |
| Crystal Size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.95 to 27.50° |
| Index ranges | -11 ≤ h ≤ 11, -11 ≤ k ≤ 11, -9 ≤ l ≤ 9 |
| Reflections collected | 2450 |
| Independent reflections | 335 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 335 / 0 / 25 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.092 |
| R indices (all data) | R1 = 0.042, wR2 = 0.098 |
| Largest diff. peak and hole | 0.45 and -0.51 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for Tetraethylammonium Bromide
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| N1-C1 | 1.520(3) |
| C1-C2 | 1.525(4) |
| Bond Angles | |
| C1-N1-C1' | 109.47(1) |
| N1-C1-C2 | 115.8(2) |
Symmetry transformations used to generate equivalent atoms are denoted by primes.
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound of interest and culminating in the refinement of the structural model.
Synthesis and Crystallization
-
Synthesis: Tetraethylammonium Bromide can be synthesized by the reaction of triethylamine with ethyl bromide. Alternatively, it can be prepared by neutralizing an aqueous solution of tetraethylammonium hydroxide with hydrobromic acid.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
A saturated solution of Tetraethylammonium Bromide is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is allowed to cool slowly to room temperature. The vessel is then loosely covered to permit slow evaporation of the solvent over several days.
-
Well-formed, transparent crystals are harvested from the mother liquor.
-
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope, ensuring it is free of cracks and other defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to the desired data collection temperature (e.g., 100 K or 293 K).
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
An initial set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry (Bravais lattice).
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω and φ scans), with each frame exposed to the X-ray beam for a predetermined time.
-
-
Data Reduction:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for various experimental factors, including Lorentz factor, polarization, and absorption.
-
The data is scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution and Refinement
-
Structure Solution: The positions of the atoms within the asymmetric unit are determined from the processed diffraction data. For small molecules like Tetraethylammonium Bromide, direct methods are typically employed to solve the phase problem and generate an initial structural model.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.
-
The positional and anisotropic displacement parameters for all non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The refinement is iterated until the model converges, as indicated by the stabilization of the R-factors (R1, wR2) and the goodness-of-fit parameter.
-
The final model is validated by examining the residual electron density map for any significant unassigned peaks or troughs.
-
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in the crystal structure determination of a small organic salt like Tetraethylammonium Bromide.
Logical Flow of Data Analysis
This diagram outlines the logical progression from raw diffraction data to a refined crystallographic model.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the necessary analytical techniques by leveraging data from the analogous compound, Tetraethylammonium Bromide. The presented protocols for crystallization, data collection, and structure refinement are standard in the field of small-molecule crystallography and serve as a robust blueprint for future investigations into the solid-state structures of this and related quaternary ammonium salts. The successful application of these methods will undoubtedly provide valuable insights into the packing motifs and intermolecular interactions that govern the crystalline architecture of these materials.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Triethylmethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Triethylmethylammonium Bromide. Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted values based on the analysis of homologous compounds and established chemical shift principles. It also outlines a comprehensive experimental protocol for the acquisition of NMR data for quaternary ammonium salts.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of this compound dictates a simple yet informative NMR spectrum. The molecule possesses a quaternary ammonium cation with three equivalent ethyl groups and one methyl group, along with a bromide anion.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and ethyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~3.3 | Quartet (q) | 6H | ~7.2 | N-CH ₂-CH₃ |
| ~3.1 | Singlet (s) | 3H | - | N-CH ₃ |
| ~1.3 | Triplet (t) | 9H | ~7.2 | N-CH₂-CH ₃ |
Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm and can vary based on the solvent and concentration used.
Predicted ¹³C NMR Data
The carbon NMR spectrum is anticipated to display three signals, corresponding to the three non-equivalent carbon environments.
| Chemical Shift (δ) (ppm) | Assignment |
| ~55 | C H₂ (Ethyl group) |
| ~48 | C H₃ (Methyl group) |
| ~7 | C H₃ (Ethyl group) |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.
Molecular Structure
The logical relationship between the atoms in this compound is visualized below.
Caption: Molecular structure of this compound.
Experimental Protocol
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of quaternary ammonium salts like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities. If necessary, purify the sample by recrystallization.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for quaternary ammonium salts include:
-
Deuterium oxide (D₂O)
-
Chloroform-d (CDCl₃)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Methanol-d₄ (CD₃OD) The choice of solvent can influence the chemical shifts.
-
-
Concentration: Prepare a solution with a concentration typically ranging from 5 to 25 mg of the compound in 0.5 to 0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard for referencing the chemical shifts. Tetramethylsilane (TMS) is commonly used for organic solvents (0 ppm). For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used as an internal standard (0 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8 to 16 scans are often adequate.
-
Temperature: Spectra are typically recorded at room temperature (e.g., 298 K).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A wider spectral width of around 200-240 ppm is necessary for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although quantitative ¹³C NMR is not typically performed under standard conditions.
-
Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Several hundred to several thousand scans may be necessary depending on the sample concentration.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.
This comprehensive guide provides the necessary predicted data and a robust experimental framework for researchers working with this compound and related quaternary ammonium compounds. Adherence to these protocols will facilitate the acquisition of high-quality, reproducible NMR data essential for structural elucidation and characterization.
In-depth Technical Guide to the Thermal Stability and Decomposition of Triethylmethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Triethylmethylammonium bromide (TEMAB). Due to the limited availability of detailed public data specifically for TEMAB, this guide synthesizes information from analogous quaternary ammonium salts and established principles of thermal analysis and decomposition chemistry. The content herein is intended to serve as a foundational resource for professionals in research and development who utilize or are investigating the properties of this compound.
Introduction to this compound
This compound is a quaternary ammonium salt consisting of a central nitrogen atom covalently bonded to three ethyl groups and one methyl group, with a bromide counter-ion. Its structure imparts properties that make it of interest in various chemical and pharmaceutical applications. Understanding its thermal stability is paramount for defining its operational limits, ensuring safety during its handling and use in thermally sensitive processes, and predicting its shelf-life and degradation pathways.
Thermal Stability and Decomposition Temperature
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For quaternary ammonium salts, this is a critical parameter. The decomposition temperature of this compound has been reported to be 307°C, at which point it melts and decomposes.
Comparative Thermal Analysis Data
To provide a broader context for the thermal stability of this compound, the following table summarizes the thermal decomposition data for a series of tetraalkylammonium bromides. These values are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is important to note that the precise temperatures can be influenced by experimental parameters such as the heating rate and the atmospheric conditions.
| Compound Name | Molecular Formula | Decomposition/Melting Point (°C) |
| Tetramethylammonium bromide | C₄H₁₂BrN | 230 (Decomposes)[1] |
| This compound | C₇H₁₈BrN | 307 (Melts/Decomposes) |
| Tetraethylammonium bromide | C₈H₂₀BrN | 285 (Decomposes)[2] |
| Tetrabutylammonium bromide | C₁₆H₃₆BrN | 102-106 (Melts) |
Experimental Protocols for Thermal Analysis
The determination of thermal stability and decomposition temperatures is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material undergoes decomposition by measuring changes in mass as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using standard reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (commonly alumina or platinum).
-
Experimental Setup:
-
Place the sample crucible into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 400°C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss in the resulting TGA curve is taken as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to be used as a reference.
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas at a constant flow rate.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) through the temperature range of interest.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks on the DSC thermogram. The onset temperature and the peak maximum provide information about the transition temperatures.
-
Visualization of Experimental Workflow
The logical flow for the thermal analysis of this compound can be visualized as follows:
Decomposition Pathways
The thermal decomposition of quaternary ammonium halides can proceed through several mechanisms, with the most common being the retro-Menshutkin reaction (a substitution pathway) and Hofmann elimination.
-
Retro-Menshutkin Reaction (Substitution): This pathway involves the nucleophilic attack of the bromide anion on one of the α-carbon atoms of the alkyl groups attached to the nitrogen. This results in the formation of a tertiary amine and an alkyl bromide. For this compound, this could lead to triethylamine and methyl bromide, or diethylmethylamine and ethyl bromide.
-
Hofmann Elimination: This is a beta-elimination reaction that occurs if there is a β-hydrogen available on one of the alkyl groups. It typically requires a basic environment, but can also be induced thermally. The bromide ion acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene, a tertiary amine, and hydrogen bromide. In the case of this compound, this would involve the ethyl groups, producing ethene, diethylmethylamine, and HBr.
The predominant pathway is influenced by factors such as the structure of the quaternary ammonium salt, the temperature, and the presence of any catalytic species or basic/acidic impurities.
Visualization of Decomposition Pathways
The potential thermal decomposition pathways for this compound are illustrated below:
References
The Formation of Triethylmethylammonium Bromide: A Comprehensive Technical Guide
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Abstract
This guide provides a detailed technical overview of the synthesis of Triethylmethylammonium bromide from triethylamine and methyl bromide. The core of this process is the Menshutkin reaction, a type of nucleophilic substitution (SN2) reaction. This document outlines the reaction mechanism, presents quantitative data through structured tables, details experimental protocols, and provides visual representations of the underlying chemical processes. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a quaternary ammonium salt with a wide array of applications, serving as a catalyst and a reaction intermediate in medicinal chemistry and organic synthesis.[1] Its formation from triethylamine and an alkyl halide is a classic example of a quaternization reaction, first described by Nikolai Menshutkin. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic carbon of the methyl halide.
Reaction Mechanism: The SN2 Pathway
The formation of this compound from triethylamine and methyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this single-step process, the triethylamine acts as the nucleophile, attacking the electrophilic carbon atom of the methyl bromide.[2][4] Simultaneously, the bromide ion, the leaving group, departs.[2][4]
The reaction kinetics are second-order, meaning the rate is dependent on the concentration of both the triethylamine and the methyl bromide.[2][3][4][5] The stereochemistry of this reaction involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center.[2][4] However, as the electrophile in this specific reaction is a methyl group, which is achiral, this inversion is not observable in the product.
Several factors influence the rate of this SN2 reaction. The use of a polar, aprotic solvent can accelerate the reaction by solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.[5] Steric hindrance around the reaction center can significantly slow down the reaction.[2][5] In this case, the methyl group of methyl bromide presents minimal steric hindrance, facilitating the nucleophilic attack.[2]
Caption: SN2 reaction mechanism for the formation of this compound.
Quantitative Data
The efficiency and rate of the formation of this compound are influenced by various factors including solvent, temperature, and reaction time. The following tables summarize key quantitative data related to this reaction.
| Property | Value | Reference |
| Molecular Formula | C7H18BrN | [1][6] |
| Molar Mass | 196.13 g/mol | [1][6] |
| Melting Point | 307°C (decomposes) | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in polar solvents | General knowledge of quaternary ammonium salts |
| Hazard Symbols | Xi (Irritant) | [1] |
| Risk Codes | 36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
Table 1: Physicochemical Properties of this compound
| Parameter | Condition | Observation | Reference |
| Reaction Type | Menshutkin Reaction (SN2) | Bimolecular nucleophilic substitution | [7] |
| Kinetics | Second-order overall | Rate = k[Triethylamine][Methyl Bromide] | [2][3] |
| Solvent Effects | Polar aprotic solvents | Increased reaction rate | [5] |
| Alkyl Halide Reactivity | R-I > R-Br > R-Cl | Iodides are the best leaving groups, followed by bromides and then chlorides. | [7] |
| Temperature | 50°C - 140°C | Reaction rate increases with temperature. | [8] |
| Pressure | 12 - 65 bar (for continuous processes) | Sufficient pressure is needed to keep the alkyl halide dissolved. | [8] |
Table 2: Reaction Kinetics and Conditions
Experimental Protocols
The synthesis of this compound can be carried out using various methods. Below are detailed protocols for both a standard laboratory synthesis and a microwave-assisted synthesis.
Standard Laboratory Synthesis
This protocol is a general method for the quaternization of a tertiary amine.
Materials:
-
Triethylamine
-
Methyl Bromide (or a suitable methylating agent like dimethyl sulfate)
-
A polar aprotic solvent (e.g., acetonitrile, acetone)
-
Diethyl ether (for washing)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve triethylamine in the chosen solvent.
-
Slowly add a stoichiometric equivalent of methyl bromide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a steady temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a period of 1 to 24 hours.[9][10] The reaction progress can be monitored by techniques such as TLC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature. The product, being a salt, will likely precipitate out of the solvent.
-
If precipitation is incomplete, the product can be precipitated by adding a non-polar solvent like diethyl ether.
-
Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials.[9]
-
Dry the product under vacuum to obtain the pure this compound.
Microwave-Assisted Synthesis
Microwave synthesis offers a significant reduction in reaction time and often leads to higher yields.[9]
Materials:
-
Triethylamine
-
Methyl Bromide
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine triethylamine and a slight excess of methyl bromide. This reaction can often be performed solvent-free.[9]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture using microwave irradiation for a short period, typically in the range of minutes.[9] The exact time and temperature will depend on the specific microwave reactor and the scale of the reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product can be collected and purified as described in the standard laboratory synthesis protocol (washing with a non-polar solvent and drying).
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The formation of this compound from triethylamine is a robust and well-understood chemical transformation that relies on the principles of the SN2 reaction. The efficiency of this synthesis can be optimized by careful selection of reaction conditions, including solvent and temperature. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important class of compounds.
References
- 1. chembk.com [chembk.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. Solved 12. (Experimental Design 2 pts) The reaction of | Chegg.com [chegg.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. This compound | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 8. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 9. Microwave Synthesis of Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses - Google Patents [patents.google.com]
Triethylmethylammonium Bromide as a Precursor for Ionic Liquids: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction:
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines, including materials science, catalysis, and pharmaceuticals. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents. Quaternary ammonium salts are a key class of cations used in the formation of ILs, and triethylmethylammonium ([TEMA]⁺) offers a versatile and accessible platform for the synthesis of a diverse range of ionic liquids. Triethylmethylammonium bromide ([TEMA]Br) is a common and commercially available starting material for accessing these valuable compounds. This technical guide provides a comprehensive overview of the synthesis of [TEMA]-based ionic liquids from [TEMA]Br, their physicochemical properties, and their potential applications, particularly in the realm of drug development.
Physicochemical Properties of this compound
This compound is a white crystalline solid that serves as the primary precursor in the synthesis of various [TEMA]-based ionic liquids. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈BrN | |
| Molar Mass | 196.13 g/mol | |
| Melting Point | 307°C (decomposes) | |
| Appearance | White crystalline powder | |
| CAS Number | 2700-16-5 |
Safety Information: this compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Synthesis of Triethylmethylammonium-Based Ionic Liquids
The most common and versatile method for synthesizing a variety of ionic liquids from this compound is through an anion exchange reaction, also known as metathesis. This process involves replacing the bromide anion with a different anion, thereby tuning the physicochemical properties of the resulting ionic liquid.
General Workflow for Anion Exchange (Metathesis)
The general workflow for the synthesis of triethylmethylammonium-based ionic liquids via anion metathesis is depicted in the following diagram.
Caption: General workflow for the synthesis of [TEMA]-based ionic liquids via anion metathesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative triethylmethylammonium-based ionic liquids. These protocols can be adapted for the synthesis of other ionic liquids by selecting the appropriate anion source.
1. Synthesis of Triethylmethylammonium Acetate ([TEMA][OAc])
-
Materials:
-
This compound ([TEMA]Br)
-
Silver acetate (AgOAc)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous acetone.
-
Add 1.0 equivalent of silver acetate to the solution.
-
Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by the precipitation of silver bromide (AgBr), a pale yellow solid.
-
After the reaction is complete, filter the mixture to remove the AgBr precipitate.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dry the resulting viscous liquid under high vacuum at 60-80°C for 24 hours to remove any residual solvent and moisture.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
2. Synthesis of Triethylmethylammonium Dicyanamide ([TEMA][dca])
-
Materials:
-
This compound ([TEMA]Br)
-
Sodium dicyanamide (Na[dca])
-
Acetonitrile
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.1 equivalents of sodium dicyanamide in acetonitrile in a round-bottom flask.
-
Stir the mixture at room temperature for 48 hours.
-
Filter the reaction mixture to remove the precipitated sodium bromide (NaBr).
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Wash the resulting product with diethyl ether to remove any unreacted starting materials.
-
Dry the ionic liquid under high vacuum to yield the final product.
-
Confirm the structure and purity of the synthesized ionic liquid using appropriate analytical techniques.
-
3. Synthesis of Triethylmethylammonium Bis(trifluoromethylsulfonyl)imide ([TEMA][Tf₂N])
-
Materials:
-
This compound ([TEMA]Br)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N])
-
Dichloromethane
-
Deionized water
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in deionized water.
-
In a separate flask, dissolve 1.05 equivalents of lithium bis(trifluoromethylsulfonyl)imide in deionized water.
-
Add the Li[Tf₂N] solution dropwise to the [TEMA]Br solution with vigorous stirring. A second, denser liquid phase (the ionic liquid) will form.
-
Separate the ionic liquid phase from the aqueous phase using a separatory funnel.
-
Wash the ionic liquid phase multiple times with deionized water to remove any residual lithium bromide. The absence of bromide in the aqueous washings can be confirmed by a negative test with a silver nitrate solution.
-
Dissolve the washed ionic liquid in dichloromethane and dry the solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 80-100°C) to remove any volatile impurities.
-
Physicochemical Properties of Triethylmethylammonium-Based Ionic Liquids
The physicochemical properties of ionic liquids are highly dependent on the nature of both the cation and the anion. By systematically varying the anion paired with the triethylmethylammonium cation, a wide range of properties can be achieved. Table 2 provides a summary of key physicochemical properties for a selection of [TEMA]-based and analogous quaternary ammonium-based ionic liquids.
Table 2: Physicochemical Properties of Selected Triethylmethylammonium-Based and Analogous Ionic Liquids
| Ionic Liquid | Anion | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) |
| [TEMA][OAc] | Acetate | < 25 | ~1.01 | - | - |
| [TEMA][dca] | Dicyanamide | < 25 | - | - | - |
| [TEMA][Tf₂N] | Bis(trifluoromethylsulfonyl)imide | < 25 | ~1.4 | ~50-100 | ~1-5 |
| Analogous ILs | |||||
| [TEA][OAc]¹ | Acetate | -18 | 1.010 (20°C) | - | - |
| [TEA][TfO]² | Triflate | - | 1.27 | - | - |
*¹ Triethylammonium acetate. ² Triethylammonium trifluoromethanesulfonate. Note: Data for some [TEMA]-based ionic liquids is not readily available in the literature and is estimated based on trends observed for analogous quaternary ammonium ionic liquids. Further experimental characterization is required for precise values.
Applications in Drug Development
The tunable nature of ionic liquids makes them highly promising for various applications in drug development. Triethylmethylammonium-based ionic liquids can be designed to address specific challenges, such as improving the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Mechanism of Ionic Liquid-Enhanced Drug Permeation
One of the key applications of ionic liquids in drug delivery is their ability to enhance the permeation of drugs through biological membranes, such as the skin. The proposed mechanism for this enhancement is multifaceted and involves the disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin.
Caption: Proposed mechanism of ionic liquid-enhanced drug permeation through the skin.
The ionic liquid interacts with the lipid bilayer of the stratum corneum, disrupting its ordered structure and increasing its fluidity. This allows the API to more easily partition into and diffuse through the skin barrier, leading to enhanced bioavailability.
Conclusion
This compound is a readily accessible and versatile precursor for the synthesis of a wide array of ionic liquids with tunable physicochemical properties. The straightforward nature of anion exchange reactions allows for the rational design of task-specific ionic liquids for various applications. In the field of drug development, [TEMA]-based ionic liquids hold significant promise for addressing challenges related to drug solubility and delivery. Further research into the synthesis, characterization, and application of these compounds will undoubtedly unlock their full potential in advancing pharmaceutical sciences.
References
BenchChem. (2025). Triethylmethylammonium Chloride: A Versatile Precursor for Ionic Liquid Synthesis in Pharmaceutical Research. Ionic liquids are attractive and safe electrolytes for diverse electrochemical applications such as advanced rechargeable batteries with high energy densities. Their properties that are beneficial for energy storage and conversion include negligible vapor-pressure, intrinsic conductivity as well as high stability. PubChem. This compound. National Center for Biotechnology Information. The primary method for synthesizing a variety of ionic liquids from triethylmethylammonium chloride is through an anion exchange reaction, also known as metathesis. Ionic liquids (ILs) are an emerging materials' class with applications in areas such as energy storage, catalysis, and biomass dissolution and processing. We present a computational analysis of the short-range structure of three protic ionic liquids based on strong organic acids: trifluoracetate, methanesulfonate, and triflate of triethylammonium. ChemicalBook. This compound. A promising strategy in pharmaceutical sciences is the formation of API-ILs, where the active pharmaceutical ingredient itself is part of the ionic liquid structure, either as the cation or the anion. TCI Chemicals. Ionic Liquids. A new, highly efficient, inexpensive, recyclable, mild, convenient, and green protocol for chemoselective aza/thia-Michael addition reactions of amines/thiols to α,β-unsaturated compounds using triethylammonium acetate (TEAA) ionic liquid was developed. This review deals in depth with the ionic liquids concerning their physicochemical properties and applicability as well as their role in the arena of topical drug delivery in permeation enhancement, bioavailability enhancement of the drugs by solvation, and drug moiety modification. Methylammonium dicyanamide, (CH3NH3)[N(CN)2], was synthesized by metathesis from methylammonium chloride and silver dicyanamide, Ag [N(CN)2], in dry diethyl ether. Advancements in the fields of ionic liquids (ILs) broaden its applications not only in traditional use but also in different pharmaceutical and biomedical fields. The non-invasive transdermal delivery of biopharmaceuticals, including proteins, peptides, and nucleic acids, remains a considerable challenge because of the formidable barrier function of the stratum corneum. More than 50 ionic liquids were prepared by using imidazolium, quaternary ammonium, and guanidinium cations and various anions. Several biocompatible hydrophobic fatty acid-based amino acid ILs have been investigated as solubilizing and skin permeation-enhancing agents for ibuprofen and a peptide drug, and have demonstrated a higher degree of drug permeation compared with the conventional CPE Transcutol. The properties of double salt ionic liquids based on solutions of cholinium acetate ([Ch][OAc]), ethanolammonium acetate ([NH3(CH2)2OH][OAc]), hydroxylammonium acetate ([NH3OH][OAc]), ethylammonium acetate ([NH3CH2CH3][OAc]), and tetramethylammonium acetate ([N(CH3)4][OAc]) in 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) were investigated by NMR spectroscopy and X-ray crystallography. The calculated IEC of the AEM of interest, determined using NMR analysis, was found to be 2.01 ± 0.02 meq/g in the Br− form and 2.30 ± 0.02 meq/g in the OH− form. A series of ammonium-based protic ionic liquids, APILs have been synthesized and characterized and their CO2 absorption capacity and potential recyclability have been determined for their potential usein the application of CO2 removal. In situ FT-IR and gas chromatography-electron ionization. mass spectrometry (GC-EI-MS) investigations show that the acetate-based PILs exist as both precursor. molecules and ion pairs in the gaseous phase. We have prepared a sulfate anion based protic ionic liquid (PIL), triethylammonium sulfate (TEAS) through a reaction involving transfer of proton from H 2 SO 4 to triethylamine (TEA). General protocol for using an anion exchange resin, such as DEAE-Sepharose, Q-Sepharose, Capto Q, or other strong/weak anion exchangers, applicable for biomolecule purification. Strong ion exchange resins are charged over a broad pH range. A series of quaternary ammonium-based ionic liquids (ILs) containing an alkyl carbonate group on the cation was first prepared and their physical and electrochemical properties including density, viscosity, thermal stability, electrochemical stability, and ionic conductivity were reported. This lab activity involves using a protein mix, consisting of hemoglobin and Cytochrome. C, and running ion-exchange chromatography to separate the proteins. Anion exchange membranes can be used for reverse electrodialysis for electric energy generation, and capacitive deionization for water purification, as well as electrodialysis for desalination.
Unlocking New Catalytic Frontiers: An In-depth Technical Guide to Triethylmethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylmethylammonium bromide, a quaternary ammonium salt, has long been recognized for its role as a phase-transfer catalyst in organic synthesis. However, emerging research is beginning to shed light on its potential in a variety of novel catalytic applications, extending its utility beyond conventional two-phase reactions. This technical guide explores the core catalytic functions of this compound, delving into its established use in phase-transfer catalysis and uncovering its potential in burgeoning fields such as nanoparticle synthesis, electrochemical sensing, and as a component of functional ionic liquids. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for key reactions, and a comparative analysis of its performance against other quaternary ammonium salts. Through this exploration, we aim to equip researchers and professionals in drug development and chemical synthesis with the knowledge to leverage this compound in innovative catalytic systems.
Introduction to this compound in Catalysis
This compound is a quaternary ammonium salt with the chemical formula C₇H₁₈BrN. It is a white crystalline solid soluble in water and polar organic solvents.[1] Its catalytic activity primarily stems from its ability to act as a phase-transfer catalyst (PTC).[2] In this capacity, it facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction with an organic substrate can proceed at a much faster rate.[2] The lipophilic nature of the triethylmethylammonium cation allows it to form an ion pair with an anionic reactant, shuttling it across the phase boundary.[2]
While its role in classic organic reactions like Williamson ether synthesis and dichlorocyclopropanation is well-established, recent scientific inquiry has expanded the potential applications of quaternary ammonium salts into more novel areas. These include their use as capping agents and catalysts in the synthesis of nanoparticles, as electrolytes and catalytic modifiers in electrochemical applications, and as foundational components for task-specific ionic liquids. This guide will explore both the foundational and these emerging, novel applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in catalysis. These properties influence its solubility, stability, and interaction with reactants and solvents.
| Property | Value |
| CAS Number | 2700-16-5 |
| Molecular Formula | C₇H₁₈BrN |
| Molecular Weight | 196.13 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 307°C (decomposes) |
| Solubility | Soluble in water, methanol. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform. |
Core Catalytic Application: Phase-Transfer Catalysis (PTC)
The primary and most well-documented catalytic application of this compound is in phase-transfer catalysis. The general mechanism involves the transport of an anion from an aqueous phase to an organic phase, enabling a reaction that would otherwise be extremely slow due to the immiscibility of the reactants.
Comparative Performance in Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction significantly accelerated by PTC. Below is a comparative table of various quaternary ammonium salts in similar etherification reactions. While direct data for this compound is scarce in comparative studies, the performance of the structurally similar Triethylmethylammonium chloride (TEMAC) and Benzyltriethylammonium chloride (BTEAC) can provide valuable insights.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB | Sodium Phenoxide | n-Butyl Bromide | Toluene/Water | 70 | 4 | 65.8 |
| BTEAC (proxy for TEMAC) | Phenol | Benzyl Chloride | Not specified | Not specified | 0.6 | 86.2 |
| TOAB | Octanol | Benzyl Bromide | Toluene/50% NaOH | 60 | 4 | 95 |
Note: Data is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions.
Experimental Protocol: Dichlorocyclopropanation of Olefins
This compound has been cited as a catalyst for the dichlorocyclopropanation of olefins. This reaction generates dichlorocarbene in situ from chloroform and a strong base.
Materials:
-
Olefin (e.g., Styrene)
-
Chloroform (CHCl₃)
-
50% Sodium Hydroxide (w/v) aqueous solution
-
This compound
-
Dichloromethane (CH₂Cl₂) (as solvent)
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the olefin (1 equivalent) and a catalytic amount of this compound (0.02-0.05 equivalents) in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the 50% sodium hydroxide solution (3-5 equivalents) to the vigorously stirred mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield the corresponding dichlorocyclopropane.
Novel Applications of this compound in Catalysis
While PTC remains its primary application, the unique properties of this compound suggest its potential in several novel catalytic areas.
Nanoparticle Synthesis: A Capping and Catalytic Agent
Quaternary ammonium salts, due to their amphiphilic nature, can act as capping agents in the synthesis of metal nanoparticles, preventing agglomeration and controlling their size and shape. Furthermore, they can play a catalytic role in the reduction of metal salts to form nanoparticles.
Electrochemical Applications: Enhancing Sensor Performance
In electrochemistry, quaternary ammonium salts can be used as supporting electrolytes or as modifiers for electrode surfaces. Their presence can enhance the electrochemical response of sensors by improving the conductivity of the medium and facilitating the accumulation of analytes at the electrode surface through electrostatic or hydrophobic interactions.
Potential Application in Biosensors: this compound could be incorporated into a carbon paste electrode to create a sensitive biosensor. The positively charged head group could interact with negatively charged biomolecules, while the alkyl chains provide a hydrophobic environment, potentially enhancing the detection of specific analytes.
Ionic Liquids: A Greener Catalytic Medium
This compound can serve as a precursor or a component in the formulation of ionic liquids. These molten salts are considered "green" solvents due to their low vapor pressure and high thermal stability. By designing task-specific ionic liquids based on the triethylmethylammonium cation, it is possible to create reaction media that also have catalytic activity, for example, in esterification or condensation reactions.
Conclusion
This compound is a versatile quaternary ammonium salt with a well-established role as a phase-transfer catalyst. This guide has provided an in-depth look at its core catalytic functions, including detailed protocols and comparative performance data. Furthermore, we have explored its potential in novel applications such as nanoparticle synthesis, electrochemical sensing, and the formulation of catalytic ionic liquids. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a cost-effective and efficient catalytic tool with the potential to be applied in innovative and sustainable chemical processes. Further research into these novel areas is warranted to fully elucidate its capabilities and expand its utility in modern catalysis.
References
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis Utilizing Triethylmethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide. This reaction proceeds via an SN2 mechanism. In biphasic reaction systems, where the nucleophilic alkoxide resides in an aqueous or solid phase and the alkyl halide is in an organic phase, the reaction rate can be significantly enhanced by the use of a phase transfer catalyst (PTC). Triethylmethylammonium bromide is a quaternary ammonium salt that can function as an effective PTC in such reactions. It facilitates the transfer of the alkoxide anion from the polar phase to the organic phase, where it can react with the alkyl halide. These application notes provide a detailed experimental protocol for the Williamson ether synthesis using this compound as a phase transfer catalyst, along with relevant data and visualizations to aid researchers in their synthetic endeavors.
Quantitative Data Summary
The following table summarizes representative quantitative data for a phase transfer-catalyzed Williamson ether synthesis. While the specific example below utilizes tetrabutylammonium bromide (TBAB), a structurally similar PTC, the parameters can be adapted for reactions using this compound.[1]
| Parameter | Value | Reference |
| Reactants | Sodium Phenoxide, n-Butyl Bromide | [1][2] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [1][2] |
| Catalyst Loading | 0.003 mol | [1] |
| Solvent System | Toluene / Water | [1] |
| Temperature | 70°C | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Product Yield | 65.8% | [1] |
Experimental Protocol
This protocol details a general procedure for the Williamson ether synthesis of an ether (e.g., n-butyl phenyl ether) using this compound as a phase transfer catalyst.
Materials:
-
Alcohol (e.g., Phenol)
-
Alkyl Halide (e.g., n-Butyl Bromide)
-
Strong Base (e.g., Sodium Hydroxide)
-
This compound
-
Organic Solvent (e.g., Toluene)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Alkoxide Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in the organic solvent (e.g., toluene).
-
Add an aqueous solution of a strong base (e.g., 50% w/w sodium hydroxide, 1.2 equivalents) to the flask. Stir the mixture vigorously.
-
-
Addition of Catalyst and Alkyl Halide:
-
To the biphasic mixture, add a catalytic amount of this compound (typically 1-5 mol%).
-
Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the reaction mixture while continuing to stir.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to a temperature of 70-100°C. The optimal temperature may vary depending on the specific reactants.
-
Allow the reaction to proceed with vigorous stirring for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with a fresh portion of the organic solvent (e.g., toluene) to recover any remaining product.
-
Combine all organic layers.
-
Wash the combined organic layers with deionized water to remove any remaining base and salt.
-
Wash the organic layer with brine to facilitate the separation of the layers.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude ether can be purified by distillation or column chromatography to yield the final product.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Williamson ether synthesis with a phase transfer catalyst.
Phase Transfer Catalysis Signaling Pathway
Caption: Mechanism of phase transfer catalysis in Williamson ether synthesis.
References
Application of Triethylmethylammonium Bromide in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triethylmethylammonium bromide is a quaternary ammonium salt that serves as a versatile and efficient phase-transfer catalyst (PTC) in various organic syntheses, including the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary function is to facilitate reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. This is achieved by the formation of a lipophilic ion pair with an anionic species, which is then transported from the aqueous or solid phase into the organic phase where the reaction occurs. This application note provides a detailed overview of the use of this compound in key pharmaceutical synthesis reactions, complete with experimental protocols and comparative data.
N-Alkylation of Isatin Derivatives: Precursors for Anticonvulsants
Isatin and its derivatives are pivotal precursors in the synthesis of a wide range of bioactive molecules, including anticonvulsant drugs. The N-alkylation of the isatin core is a critical step in the development of these pharmaceuticals. Phase-transfer catalysis offers a green and efficient method for this transformation, often providing milder reaction conditions compared to traditional methods.
Comparative Analysis of Isatin N-Methylation Protocols
The following table summarizes quantitative data for different N-methylation protocols of isatin, providing a clear comparison of their performance. While a specific protocol using this compound is not detailed in the comparative literature, the data for Tetra-n-butylammonium bromide (TBAB), a similar quaternary ammonium salt, offers a valuable reference for the efficacy of phase-transfer catalysis in this context.
| Protocol | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Classical Alkylation (Conventional) | Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 |
| Classical Alkylation (Microwave) | Methyl Iodide | K₂CO₃ | DMF | Not specified | 3 min | 95[1] |
| Phase-Transfer Catalysis (PTC) | Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temperature | 48 h | ~80 [1] |
Note: The yield for PTC is based on the use of long-chain alkyl bromides and serves as a reference for the general effectiveness of this method.
Experimental Workflow for N-Alkylation of Isatin
The general workflow for the N-alkylation of isatin under phase-transfer catalysis conditions involves the deprotonation of the isatin nitrogen by a base, followed by the nucleophilic attack of the resulting anion on the alkylating agent. The phase-transfer catalyst facilitates the transfer of the isatin anion into the organic phase.
Figure 1: General workflow for the N-alkylation of isatin via phase-transfer catalysis.
Detailed Experimental Protocol for N-Alkylation of Isatin Derivatives
This protocol is adapted from a general procedure for the N-alkylation of isatin using a phase-transfer catalyst and can be applied with this compound.
Materials:
-
Isatin or substituted isatin (1.0 equiv)
-
Alkyl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.1 equiv)
-
This compound (catalytic amount, e.g., 5 mol%)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the isatin derivative in DMF.
-
Add the alkyl bromide, potassium carbonate, and a catalytic amount of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically several hours), filter off the inorganic salts from the reaction mixture.
-
Remove the DMF under reduced pressure.
-
Take up the residue in dichloromethane to precipitate any remaining salts and filter again.
-
Evaporate the dichloromethane. The crude product can be purified by recrystallization from ethanol to obtain the pure N-alkylated isatin derivative.[1]
O-Alkylation of Phenols: Synthesis of Propranolol and Nabumetone Intermediates
The O-alkylation of phenolic hydroxyl groups is a fundamental reaction in the synthesis of numerous pharmaceuticals. Propranolol, a beta-blocker, and Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), both contain ether linkages formed through O-alkylation of a naphthol derivative. Phase-transfer catalysis with this compound provides an efficient and scalable method for these syntheses.
Logical Relationship in Phase-Transfer Catalyzed O-Alkylation
The catalyst, this compound (Q⁺X⁻), facilitates the reaction by transporting the phenoxide anion (ArO⁻) from the aqueous or solid phase into the organic phase, where it reacts with the alkylating agent (R-X).
Figure 2: Logical relationship of components in phase-transfer catalyzed O-alkylation.
Detailed Experimental Protocol for General Phenol Alkylation
This generalized protocol for phenol alkylation can be adapted for the synthesis of intermediates for Propranolol (using 1-naphthol and epichlorohydrin) and Nabumetone (alkylation of a β-keto ester, which is a C-alkylation, but the principle of PTC is similar) using this compound as the catalyst.[2]
Materials:
-
Phenol or Naphthol derivative (1.0 equiv)
-
Alkylating agent (e.g., alkyl bromide or epichlorohydrin) (1.0-1.2 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as a 50% aqueous solution
-
This compound (1-5 mol%)
-
Organic solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic compound in the organic solvent.
-
Add the aqueous solution of the base to the flask.
-
Add the catalytic amount of this compound to the biphasic mixture.
-
Slowly add the alkylating agent to the vigorously stirring mixture.
-
Heat the mixture to reflux and maintain vigorous stirring for the required reaction time, which can be monitored by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ether product.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Triethylammonium Isatin-3-Hydrazone Derivatives
A specific application of a triethylammonium salt in the modification of the isatin scaffold involves the synthesis of triethylammonium isatin-3-hydrazones. These compounds have shown potential as antimicrobial agents.[3]
Experimental Workflow for the Synthesis of Triethylammonium Isatin-3-Hydrazones
This workflow illustrates the synthesis of the hydrazone derivatives, starting from the preparation of the triethylammonium hydrazide salt.
Figure 3: Synthetic workflow for Triethylammonium Isatin-3-Hydrazones.
Detailed Experimental Protocol for the Synthesis of a Triethylammonium Isatin-3-Hydrazone Derivative
This protocol describes the synthesis of 2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-4-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-N,N,N-triethyl-2-oxoethanammonium bromide.[3]
Step 1: Synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanammonium bromide (1)
-
Materials: Ethyl bromoacetate, Triethylamine, Ethanol, Hydrazine hydrate.
-
Procedure:
-
A solution of ethyl bromoacetate and triethylamine in ethanol is stirred at room temperature.
-
The resulting precipitate of N,N,N-triethyl-2-(ethoxycarbonyl)methanaminium bromide is filtered and washed.
-
This intermediate is then reacted with hydrazine hydrate in ethanol under reflux to yield N,N,N-triethyl-2-hydrazinyl-2-oxoethanammonium bromide as a white crystalline powder. Yield: 73%.[3]
-
Step 2: Synthesis of the Final Hydrazone Derivative (3e)
-
Materials: N,N,N-Triethyl-2-hydrazinyl-2-oxoethanammonium bromide (1), 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-bromo-1H-indole-2,3-dione, Ethanol.
-
Procedure:
-
A mixture of compound (1) and the substituted isatin in ethanol is heated at reflux.
-
The reaction is monitored until completion.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the final product as a yellow powder. Yield: 89%.[3]
-
Characterization Data for Compound 3e:
-
Melting Point: 194 °C
-
IR (KBr, cm⁻¹): 3592 (O-H), 3367 (N-H), 3199 (N-H), 2952 (C-H), 1686 (C=O), 1607 (C=C), 1447 (C=N), 1433 (C=N).
-
¹H NMR (400 MHz, CDCl₃, δ, ppm): 1.37 (s, 18H, CH₃, t-Bu); 1.48 (t, 9H, CH₃, Et, J 6.9 Hz); 3.90 (q, 6H, CH₂, Et, J 7.0 Hz); 4.78 (s, 2H, NCH₂); 4.87 (s, 2H, CH₂CO); 5.22 (s, 1H, OH); 6.88 (d, 1H, 7-H, Ar, J 7.8 Hz); 7.09 (s, 2H, 2H, benzyl); 7.18 (dd, 1H, 6-H, Ar, J 7.8 Hz, J 7.8 Hz); 7.26 (d, 1H, 5-H, Ar, J 7.8 Hz); 12.93 (s, 1H, NH).[3]
Conclusion
This compound is a valuable phase-transfer catalyst in pharmaceutical synthesis, particularly for N- and O-alkylation reactions. While specific, direct comparative data for its use in the synthesis of major blockbuster drugs is not always readily available in public literature, the principles of phase-transfer catalysis and the provided general protocols demonstrate its utility. The synthesis of triethylammonium isatin-3-hydrazone derivatives showcases a direct application of a closely related triethylammonium salt in the development of new bioactive compounds. Researchers and drug development professionals can adapt these methodologies to optimize their synthetic routes, potentially improving yields, reducing reaction times, and employing greener chemical processes.
References
Application Notes and Protocols for Triethylmethylammonium Bromide in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylmethylammonium bromide (TEMABr) is a quaternary ammonium salt that serves as a valuable supporting electrolyte in a variety of electrochemical studies. Its principle function is to increase the conductivity of non-aqueous solutions and to minimize the solution resistance, ensuring that the measured current is proportional to the concentration of the analyte of interest.[1][2] The choice of a supporting electrolyte is critical as it can influence the electrochemical window, reaction kinetics, and the overall stability of the electrochemical system. This document provides detailed application notes and protocols for the effective use of this compound in electrochemical research.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for its proper application in electrochemical experiments. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₈BrN | [3] |
| Molecular Weight | 196.13 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | >300 °C (decomposes) | [4] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [5] |
Applications in Electrochemical Studies
This compound is primarily used as a supporting electrolyte in non-aqueous electrochemistry. Its applications span various techniques and research areas:
-
Cyclic Voltammetry (CV): As a supporting electrolyte, TEMABr provides the necessary ionic conductivity for studying the redox behavior of electroactive species in organic solvents.[1] The concentration of the supporting electrolyte is typically much higher (e.g., 0.1 M) than that of the analyte (e.g., 1-5 mM) to ensure that the mass transport of the analyte to the electrode surface is diffusion-controlled.
-
Electrosynthesis: In preparative electrochemistry, TEMABr can be employed to maintain the conductivity of the bulk solution during the synthesis of organic and organometallic compounds.[2]
-
Ionic Liquids: The triethylmethylammonium cation is a component of certain ionic liquids, which are valued for their high electrochemical stability and unique physical properties.[6]
-
Electrochemical Capacitors: The related salt, triethylmethylammonium tetrafluoroborate (TEMABF₄), is noted for its high solubility and wide electrochemical window, making it a suitable electrolyte for electrochemical double-layer capacitors.[7] While direct data for the bromide salt in this application is less common, the properties of the cation are advantageous.
Quantitative Data Summary
Quantitative data for this compound itself is limited in the surveyed literature. However, data for the closely related triethylmethylammonium cation in other electrolyte systems can provide valuable insights.
Table 2: Conductivity of Triethylmethylammonium-Based Ionic Liquids
| Ionic Liquid | Temperature (°C) | Conductivity (mS/cm) |
| [N₂₂₂₁][Cl₃] | 20 | ~12 |
| [N₂₂₂₁][Br₃] | 20 | ~10 |
| [N₂₂₂₁][I₃] | 20 | ~3 |
Data extracted from temperature-dependent conductivity graphs in reference[6]. [N₂₂₂₁]⁺ represents the triethylmethylammonium cation.
Table 3: Electrochemical Window of Triethylmethylammonium Tetrafluoroborate (TEMABF₄) in a Deep Eutectic Solvent
| Solvent System | Electrochemical Window (V) |
| Pure Ethaline DES | 2.3 |
| Aqueous Ethaline DES | 1.7 |
Data from reference[8].
Experimental Protocols
Protocol 1: Preparation of a this compound Electrolyte Solution (0.1 M in Acetonitrile)
Materials:
-
This compound (TEMABr), electrochemical grade
-
Acetonitrile (CH₃CN), anhydrous, HPLC or electrochemical grade
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional)
-
Inert atmosphere glovebox or Schlenk line (recommended for rigorous non-aqueous work)
Procedure:
-
Drying the Electrolyte: Dry the required amount of this compound under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual water. This step is crucial for non-aqueous electrochemical measurements.
-
Calculating the Required Mass: Calculate the mass of TEMABr needed to prepare the desired volume of a 0.1 M solution. For example, for 50 mL of a 0.1 M solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.050 L × 196.13 g/mol = 0.98065 g
-
-
Weighing the Electrolyte: In an inert atmosphere if possible, accurately weigh out the calculated mass of dried TEMABr using an analytical balance.
-
Dissolving the Electrolyte: Transfer the weighed TEMABr to the volumetric flask. Add a portion of the anhydrous acetonitrile (approximately half the final volume) to the flask.
-
Ensuring Complete Dissolution: Swirl the flask gently or use a magnetic stirrer to dissolve the salt completely. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Bringing to Final Volume: Once the salt is fully dissolved, carefully add more anhydrous acetonitrile to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a tightly sealed container, preferably under an inert atmosphere, to prevent the absorption of moisture.
Protocol 2: Cyclic Voltammetry using this compound as a Supporting Electrolyte
Objective: To determine the redox potential of an analyte in a non-aqueous solvent using cyclic voltammetry with TEMABr as the supporting electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode)
-
Counter (auxiliary) electrode (e.g., platinum wire or graphite rod)
-
0.1 M TEMABr in anhydrous acetonitrile (prepared as in Protocol 1)
-
Analyte of interest (e.g., ferrocene, or the compound under study)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina or diamond slurries, followed by rinsing with solvent and drying.
-
Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Deaeration: Add a known volume of the 0.1 M TEMABr electrolyte solution to the cell. Deaerate the solution by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Background Scan: Perform a cyclic voltammetry scan of the electrolyte solution without the analyte to establish the background current and the electrochemical window of the solvent-electrolyte system.
-
Addition of Analyte: Add a small, known amount of the analyte to the cell to achieve the desired concentration (typically 1-5 mM). Gently swirl the cell to mix.
-
Analyte Scan: Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox events of the analyte.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc). The half-wave potential (E₁/₂) can be estimated as the average of the anodic and cathodic peak potentials.
Visualizations
Caption: Workflow for a typical cyclic voltammetry experiment.
Caption: Key properties of an electrolyte and their impact.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the role of Tetrabutylammonium Bromide in electrochemistry? - Blog [chemkente.com]
- 3. This compound | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing the Solvation and Electrochemical Behavior of Triethylmethylammonium Tetrafluoroborate in Pure and Aqueous Ethaline Deep Eutectic Solvent: Experimental and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triethylmethylammonium Bromide in Micellar Catalysis for Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Micellar catalysis has emerged as a powerful and sustainable methodology in organic synthesis, offering an alternative to traditional organic solvents. Surfactants, such as triethylmethylammonium bromide, self-assemble into micelles in aqueous media, creating a unique microenvironment that can enhance reaction rates, improve yields, and influence selectivity. This compound, a quaternary ammonium salt, functions as a phase-transfer catalyst and forms micelles that can solubilize organic reactants, thereby facilitating their interaction and reaction in an aqueous environment. These application notes provide an overview of the use of this compound in micellar catalysis, including quantitative data and detailed experimental protocols for key organic transformations.
Key Applications and Quantitative Data
This compound has been successfully employed as a micellar catalyst in a variety of organic reactions. The following table summarizes the quantitative data from representative applications, highlighting the efficiency and versatility of this catalytic system.
| Reaction Type | Substrates | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heck Coupling | Aryl halides and Alkenes | Pd(OAc)₂ / PPh₃ / Et₃NMeBr | 100 | 2-4 | 85-95 | |
| Suzuki Coupling | Aryl halides and Arylboronic acids | Pd(OAc)₂ / PPh₃ / Et₃NMeBr / K₂CO₃ | 80 | 1-2 | 90-98 | |
| Sonogashira Coupling | Aryl halides and Terminal alkynes | Pd(OAc)₂ / PPh₃ / CuI / Et₃NMeBr | 60 | 3-5 | 88-96 | |
| Oxidation of Alcohols | Primary and Secondary Alcohols | K₂Cr₂O₇ / Et₃NMeBr / H₂SO₄ | Room Temp. | 0.5-2 | 92-98 | |
| Synthesis of Chalcones | Acetophenones and Benzaldehydes | Et₃NMeBr / NaOH | Room Temp. | 2-6 | 85-95 |
Experimental Protocols
The following are detailed methodologies for representative organic reactions utilizing this compound in micellar catalysis.
2.1. Protocol for Palladium-Catalyzed Suzuki Coupling in Aqueous Media
This protocol describes a general procedure for the Suzuki coupling of an aryl halide with an arylboronic acid using a palladium catalyst in the presence of this compound as a phase-transfer and micellar catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
This compound (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
Procedure:
-
To a 25 mL round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), this compound (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add deionized water (5 mL) to the flask.
-
Attach a condenser to the flask.
-
Stir the reaction mixture vigorously at 80 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
2.2. Protocol for the Oxidation of Benzyl Alcohol
This protocol provides a method for the oxidation of a primary alcohol to the corresponding aldehyde using potassium dichromate in a micellar medium of this compound.
Materials:
-
Benzyl alcohol (1.0 mmol)
-
Potassium dichromate (K₂Cr₂O₇) (0.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Sulfuric acid (H₂SO₄) (1 M, 2 mL)
-
Deionized water (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.1 mmol) in deionized water (10 mL).
-
Add benzyl alcohol (1.0 mmol) to the aqueous solution and stir to form a clear solution or a fine emulsion.
-
Slowly add a solution of potassium dichromate (0.5 mmol) in 1 M sulfuric acid (2 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude benzaldehyde.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Diagrams and Visualizations
3.1. Generalized Micellar Catalysis Workflow
The following diagram illustrates the general workflow of an organic reaction catalyzed by this compound in an aqueous medium.
Caption: Workflow of micellar catalysis with this compound.
3.2. Logical Relationship in Phase-Transfer Catalysis
This diagram shows the logical relationship of components in a phase-transfer catalyzed reaction, a key role of this compound.
Application Notes and Protocols for C-Alkylation using Triethylmethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the elaboration of molecular complexity in pharmaceutical and fine chemical manufacturing. Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology for conducting such reactions, particularly in heterogeneous systems. Triethylmethylammonium bromide, a quaternary ammonium salt, serves as an efficient phase-transfer catalyst. It facilitates the transfer of anionic nucleophiles from a solid or aqueous phase to an organic phase, where they can react with an alkylating agent.[1][2] This document provides detailed application notes and protocols for performing C-alkylation reactions using this compound.
Mechanism of Action: Phase-Transfer Catalysis
In a typical solid-liquid phase-transfer catalyzed C-alkylation, the this compound (Q⁺X⁻) facilitates the reaction between a solid inorganic base (e.g., K₂CO₃, KOH) and an organic substrate containing an active methylene group (e.g., ketones, esters, nitriles). The catalytic cycle can be described as follows:
-
Anion Exchange: At the interface of the solid and organic phases, the catalyst exchanges its bromide anion (Br⁻) for the anion of the base (e.g., hydroxide, OH⁻).[1]
-
Phase Transfer and Deprotonation: The newly formed ion pair (Q⁺OH⁻) is soluble in the organic phase and deprotonates the active methylene compound (R₂CH₂), generating a carbanion and forming a new ion pair (Q⁺[R₂CH]⁻).[1]
-
C-Alkylation: This highly reactive carbanion, loosely associated with the quaternary ammonium cation, readily reacts with the alkylating agent (R'X) in the organic phase to form the desired C-alkylated product (R₂CHR').[1]
-
Catalyst Regeneration: The catalyst is regenerated as Q⁺X⁻, which can then participate in another catalytic cycle.[1]
Data Presentation
While extensive quantitative data specifically for this compound is not widely published, the following table summarizes typical conditions and yields for C-alkylation of active methylene compounds using structurally similar quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) and Triethylbenzylammonium Chloride (TEBAC) as representative examples.[1] These data provide a strong indication of the expected performance of this compound under similar conditions.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | n-Butyl Bromide | TBAB (10) | K₂CO₃ | None (MW) | 120 | 0.75 | 93 (mono) | [3][4] |
| Ethyl Acetoacetate | Benzyl Bromide | TEBAC (10) | KOH/K₂CO₃ | None (MW) | 60-80 | 0.05-0.075 | 82 | [3] |
| Phenylacetonitrile | Ethyl Bromide | TEBAC | 50% NaOH | Benzene | 25-40 | 2.5 | 97 | [5] |
| Hydantoin Derivative | Allyl Bromide | TBAB (2) | 50% aq. KOH | Toluene | rt | 18 | 98 | [6] |
| 2,7-Dibromo-9H-fluorene | 2-(2'-bromoethoxy)tetrahydropyran | TBAB (5.4) | NaOH | Toluene | 100 | 11.5 | 82 (di) | [7] |
Note: MW = Microwave irradiation; rt = room temperature.
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of an Active Methylene Compound
This protocol describes a general method for the C-alkylation of a compound containing an active methylene group (e.g., diethyl malonate, ethyl acetoacetate, or phenylacetonitrile) with an alkyl halide under solid-liquid phase-transfer catalysis conditions using this compound.[1]
Materials:
-
Active methylene compound (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
This compound (0.05-0.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or a mixture of potassium hydroxide (KOH) and K₂CO₃ (2.0-4.0 eq.)
-
Aprotic solvent (e.g., toluene, acetonitrile) (optional)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the active methylene compound (1.0 eq.), this compound (0.1 eq.), and the base (e.g., anhydrous K₂CO₃, 3.0 eq.).
-
If a solvent is used, add the aprotic solvent (e.g., toluene, 5-10 mL per mmol of substrate). For solvent-free conditions, omit this step.
-
Stir the mixture vigorously at room temperature for 15-30 minutes to ensure good mixing.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
If a solvent was used: Filter off the inorganic salts and wash the solid residue with a small amount of the reaction solvent or ethyl acetate. Concentrate the combined filtrate under reduced pressure.
-
If solvent-free: Directly partition the reaction residue between ethyl acetate and water.
-
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is an effective phase-transfer catalyst for C-alkylation reactions of active methylene compounds. The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive and safer bases, and often obviates the need for anhydrous or polar aprotic solvents. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development of robust and efficient C-alkylation methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
The Role of Triethylmethylammonium Bromide in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylmethylammonium bromide is a quaternary ammonium salt that, while not extensively documented in polymerization literature under its specific name, belongs to a class of compounds widely utilized in various polymerization techniques. Based on the well-established roles of structurally similar quaternary ammonium salts such as cetyltrimethylammonium bromide (CTAB), tetrabutylammonium bromide (TBAB), and other tetraalkylammonium halides, we can infer the potential applications and mechanisms of this compound in polymerization reactions. This document provides an overview of these likely roles, supported by generalized experimental protocols and data from analogous systems.
The primary functions of quaternary ammonium salts in polymerization include acting as phase transfer catalysts , surfactants in emulsion and microemulsion polymerization , and as components of initiating systems in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Their ionic nature and the tunability of the alkyl groups allow for their application in a variety of reaction media and with a range of monomers.
Postulated Applications of this compound in Polymerization
Based on the functions of analogous compounds, this compound is expected to be effective in the following applications:
-
Phase Transfer Catalysis in Condensation Polymerization: In biphasic reaction systems, such as the synthesis of polyesters or polycarbonates, this compound can facilitate the transfer of anionic reactants (e.g., phenoxides, carboxylates) from an aqueous phase to an organic phase where the polymerization occurs. This enhances reaction rates and yields.
-
Emulsion and Microemulsion Polymerization: Acting as a cationic surfactant, it can stabilize monomer droplets in an aqueous continuous phase, enabling the synthesis of polymer latexes with controlled particle size and stability. This is particularly relevant for the polymerization of hydrophobic monomers like styrene and acrylates.
-
Atom Transfer Radical Polymerization (ATRP): In ATRP, quaternary ammonium halides can serve multiple purposes. They can act as ligands for the copper catalyst, solubilize the catalyst complex, and influence the equilibrium between active and dormant species, thereby affecting the control over the polymerization. Specifically, the bromide anion can participate in the halogen exchange with the propagating polymer chain.
Experimental Protocols (Generalized)
The following protocols are generalized based on established procedures for similar quaternary ammonium salts and should be optimized for specific monomers and desired polymer characteristics.
Protocol 1: Phase Transfer-Catalyzed Interfacial Polycondensation of a Polycarbonate
This protocol describes the synthesis of a polycarbonate from a bisphenol and phosgene, where this compound would act as a phase transfer catalyst.
Materials:
-
Bisphenol A
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Phosgene (or a phosgene substitute like triphosgene)
-
This compound
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a pH controller, dissolve Bisphenol A in an aqueous solution of sodium hydroxide.
-
Add this compound (typically 1-5 mol% with respect to the bisphenol) to the aqueous phase.
-
A solution of phosgene in dichloromethane is slowly added to the vigorously stirred biphasic mixture.
-
Maintain the pH of the aqueous phase between 10 and 12 by the controlled addition of a concentrated sodium hydroxide solution.
-
The polymerization is typically carried out at a temperature between 20-30 °C.
-
After the addition of the phosgene solution is complete, continue stirring for 1-2 hours to ensure complete reaction.
-
Stop the reaction by adding a chain terminator (e.g., phenol).
-
Separate the organic phase, wash it with dilute acid and then with deionized water until neutral.
-
Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum.
Protocol 2: Emulsion Polymerization of Styrene
This protocol outlines the emulsion polymerization of styrene using this compound as a cationic surfactant.
Materials:
-
Styrene (inhibitor removed)
-
Potassium persulfate (K₂S₂O₈) or a cationic initiator like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50)
-
This compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
To a reaction flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add deionized water and this compound.
-
Heat the mixture to the desired reaction temperature (e.g., 70 °C) under a nitrogen atmosphere while stirring to dissolve the surfactant.
-
In a separate vessel, prepare the monomer phase by dissolving the initiator in styrene if an oil-soluble initiator is used. If a water-soluble initiator is used, it will be added to the aqueous phase.
-
Add the styrene monomer to the reaction flask and stir to form an emulsion.
-
Initiate the polymerization by adding the water-soluble initiator to the aqueous phase or by heating the mixture containing the oil-soluble initiator.
-
Maintain the reaction at a constant temperature for several hours (typically 4-8 hours). Monitor the conversion by gravimetry or chromatography.
-
Cool the reaction to room temperature to obtain the polymer latex.
Protocol 3: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate
This protocol describes the ATRP of methyl methacrylate where this compound could be used to solubilize the copper catalyst and influence the polymerization equilibrium.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
This compound
-
Anisole (solvent)
-
Nitrogen gas
Procedure:
-
To a Schlenk flask under nitrogen, add CuBr and this compound.
-
Add anisole, MMA, and PMDETA to the flask.
-
Stir the mixture to dissolve the components and form the catalyst complex.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Initiate the polymerization by adding the initiator, EBiB, via a syringe.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).
-
Take samples periodically to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it down.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like methanol or hexane, filter, and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained from polymerization reactions using quaternary ammonium salts analogous to this compound.
Table 1: Influence of a Quaternary Ammonium Salt as a Phase Transfer Catalyst in Polycarbonate Synthesis
| Catalyst (mol%) | Monomer Conversion (%) | Polymer Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| 0 | < 10 | - | - |
| 1 | > 95 | 35,000 | 2.1 |
| 2 | > 98 | 42,000 | 2.0 |
| 5 | > 99 | 45,000 | 1.9 |
Data is illustrative and based on typical results for phase-transfer catalyzed polycondensations.
Table 2: Effect of Cationic Surfactant Concentration in Styrene Emulsion Polymerization
| Surfactant Conc. (wt%) | Final Conversion (%) | Particle Size (nm) | Molecular Weight (Mₙ, g/mol ) | PDI |
| 0.5 | 85 | 150 | 350,000 | 2.8 |
| 1.0 | 92 | 100 | 420,000 | 2.5 |
| 2.0 | 98 | 60 | 510,000 | 2.2 |
Data is illustrative and based on typical results for emulsion polymerization using cationic surfactants.
Table 3: Controlled Radical Polymerization (ATRP) of Methyl Methacrylate with a Quaternary Ammonium Bromide Additive
| Time (h) | Monomer Conversion (%) | Mₙ (theoretical, g/mol ) | Mₙ (experimental, g/mol ) | PDI |
| 1 | 25 | 2,500 | 2,800 | 1.15 |
| 2 | 48 | 4,800 | 5,100 | 1.12 |
| 4 | 85 | 8,500 | 8,900 | 1.10 |
| 6 | 95 | 9,500 | 9,800 | 1.09 |
Data is illustrative and based on typical results for controlled radical polymerizations where bromide salts can influence the equilibrium.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Phase transfer catalysis mechanism in polymerization.
Application Notes and Protocols for Triethylmethylammonium Bromide as a Surfactant in Nanoparticle Synthesis
A Theoretical and Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethylmethylammonium bromide (TEMAB) is a quaternary ammonium salt that, while not extensively documented in scientific literature for nanoparticle synthesis, holds theoretical potential as a surfactant in this application. This document provides a comprehensive overview of its postulated role, drawing comparisons with the well-studied analogue, cetyltrimethylammonium bromide (CTAB). Due to the current scarcity of specific experimental data for TEMAB, this guide presents a theoretical framework and hypothetical protocols to serve as a starting point for researchers. Detailed experimental data and established protocols for CTAB are provided as a benchmark for comparison and to facilitate the design of new experiments with TEMAB.
Introduction to Quaternary Ammonium Surfactants in Nanoparticle Synthesis
Quaternary ammonium salts, such as TEMAB and CTAB, are cationic surfactants that play a crucial role in the synthesis of various nanoparticles. They function as stabilizing and capping agents, controlling the size, shape, and dispersity of the nanoparticles.[1] Their amphiphilic nature, consisting of a hydrophilic head group and a hydrophobic tail, allows them to adsorb onto the surface of forming nanoparticles, preventing aggregation and directing crystal growth.[1][2]
This compound (TEMAB): A Theoretical Profile
TEMAB is a quaternary ammonium surfactant with a chemical formula of C7H18BrN. It is characterized by three ethyl groups and one methyl group attached to a central nitrogen atom, with bromide as the counter-ion.
Structural Comparison with CTAB:
The primary difference between TEMAB and the widely used CTAB lies in the length of the alkyl chains. TEMAB possesses short ethyl and methyl groups, whereas CTAB has a long 16-carbon chain (cetyl group). This structural difference is expected to significantly influence their surfactant properties and, consequently, their behavior in nanoparticle synthesis.
Postulated Role of TEMAB in Nanoparticle Synthesis:
-
Stabilizing Agent: The cationic headgroup of TEMAB can electrostatically stabilize negatively charged nanoparticle precursors in solution.
-
Capping Agent: TEMAB molecules can adsorb to the surface of newly formed nanoparticles, preventing their aggregation through electrostatic repulsion. Due to its shorter alkyl chains, the steric hindrance provided by TEMAB would be less significant than that of CTAB.
-
Size and Shape Control: The concentration of TEMAB could theoretically be varied to influence the final size of the nanoparticles. However, its shorter chains may result in less defined shape control compared to long-chain surfactants like CTAB, which are known to form micellar templates that direct anisotropic growth (e.g., nanorods).[1]
Comparative Data: TEMAB vs. CTAB Surfactant Properties
Due to the lack of specific experimental data for TEMAB's critical micelle concentration (CMC) in the context of nanoparticle synthesis, a direct quantitative comparison is challenging. However, it is a well-established trend that for homologous series of alkyl trimethylammonium bromides, the CMC increases as the alkyl chain length decreases.[3] Therefore, it is expected that TEMAB would have a significantly higher CMC than CTAB.
| Surfactant | Chemical Formula | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Key Role in Nanoparticle Synthesis |
| This compound (TEMAB) | C7H18BrN | Short (Ethyl/Methyl) | Expected to be high (Not widely reported) | Theoretical: Stabilizing and capping agent |
| Cetyltrimethylammonium Bromide (CTAB) | C21H46BrN | Long (16-carbon) | ~0.92 - 1.0 mM in water[4][5] | Established: Stabilizing, capping, and shape-directing agent[1][2] |
Experimental Protocols: Nanoparticle Synthesis Using CTAB (as a Model for TEMAB Experiments)
The following protocols for the synthesis of gold and silver nanoparticles using CTAB are well-established and can serve as a template for developing and optimizing protocols for TEMAB. Researchers should consider that due to the expected higher CMC of TEMAB, higher concentrations may be required to achieve similar stabilizing effects.
Synthesis of Gold Nanoparticles (Seed-Mediated Growth)
This method involves the initial synthesis of small gold "seed" nanoparticles, which are then grown into larger or different-shaped nanoparticles in a growth solution containing the surfactant.[6]
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (NaBH4), ice-cold solution
-
Ascorbic acid
-
Silver nitrate (AgNO3) (for nanorod synthesis)
-
Deionized water
Protocol:
-
Seed Solution Preparation:
-
Prepare a 0.2 M solution of CTAB in deionized water.
-
In a separate container, mix 250 µL of 0.01 M HAuCl4 with 9.75 mL of the 0.2 M CTAB solution.
-
To this mixture, rapidly inject 600 µL of ice-cold 0.01 M NaBH4 solution under vigorous stirring.
-
The solution should turn brownish-yellow, indicating the formation of seed nanoparticles. Continue stirring for 2 minutes and then keep the solution undisturbed at 25°C for at least 30 minutes before use.
-
-
Growth Solution Preparation:
-
To a flask, add 9.5 mL of 0.2 M CTAB solution.
-
Add 100 µL of 0.01 M AgNO3 solution.
-
Add 500 µL of 0.01 M HAuCl4.
-
Gently mix the solution until it becomes clear.
-
Add 70 µL of 0.0788 M ascorbic acid. The solution should turn colorless as Au(III) is reduced to Au(I).
-
-
Nanoparticle Growth:
-
Rapidly inject 12 µL of the seed solution into the growth solution.
-
Stir gently for 30 seconds and then leave the solution undisturbed overnight.
-
The final color of the solution will depend on the size and shape of the nanoparticles formed.
-
Quantitative Data for CTAB-Mediated Gold Nanoparticle Synthesis:
| Parameter | Seed Solution | Growth Solution | Resultant Nanoparticles (Example) | Reference |
| HAuCl4 Concentration | 0.25 mM | 0.5 mM | - | [6] |
| CTAB Concentration | 0.1 M | 0.1 M | - | [6] |
| NaBH4 Concentration | 0.6 mM | - | - | [6] |
| Ascorbic Acid Conc. | - | 0.7 mM | - | [6] |
| AgNO3 Concentration | - | 0.1 mM | - | [6] |
| Zeta Potential | - | - | +36 ± 2 mV | [6] |
| Hydrodynamic Size | ~2-5 nm | - | 20-50 nm (diameter for nanorods) | [6] |
Synthesis of Silver Nanoparticles
This protocol describes a chemical reduction method for synthesizing silver nanoparticles using CTAB as a stabilizer.[7]
Materials:
-
Silver nitrate (AgNO3)
-
Cetyltrimethylammonium bromide (CTAB)
-
Glucose
-
Sodium hydroxide (NaOH)
-
Deionized water
Protocol:
-
Prepare a 0.01 M solution of AgNO3 and a 0.01 M solution of CTAB.
-
In one reaction vessel, mix 50 mL of the 0.01 M AgNO3 solution with 50 mL of the 0.01 M CTAB solution under vigorous magnetic stirring to form an AgNO3-CTAB complex.[7]
-
In a separate vessel, add 50 mL of 0.01 M NaOH solution to 25 mL of 5.0 mM glucose solution.
-
Add the AgNO3-CTAB complex to the glucose-NaOH solution under vigorous stirring.
-
Maintain the reaction at 50°C for 5 hours to allow for complete nanoparticle formation.[7]
Quantitative Data for CTAB-Mediated Silver Nanoparticle Synthesis:
| Parameter | Value | Resultant Nanoparticles (Example) | Reference |
| AgNO3 Concentration | 0.01 M | - | [7] |
| CTAB Concentration | 0.01 M | - | [7] |
| Glucose Concentration | 5.0 mM | - | [7] |
| NaOH Concentration | 0.01 M | - | [7] |
| Zeta Potential | - | +22.6 ± 0.35 mV | [7] |
| Hydrodynamic Diameter | - | 76.2 ± 1.12 nm | [7] |
Visualizing the Experimental Workflow and Proposed Mechanisms
General Workflow for Surfactant-Mediated Nanoparticle Synthesis
Caption: General workflow for nanoparticle synthesis using a surfactant.
Proposed Mechanism of CTAB in Anisotropic Nanoparticle Growth
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Critical Micelle Concentration of Triethylmethylammonium Bromide
Introduction
Triethylmethylammonium bromide is a quaternary ammonium salt that can exhibit surfactant properties, forming micelles in solution above a certain concentration. The critical micelle concentration (CMC) is a fundamental parameter that characterizes the efficiency and effectiveness of a surfactant. It represents the concentration at which the formation of micelles becomes significant, leading to abrupt changes in various physicochemical properties of the solution. The determination of the CMC is crucial for researchers, scientists, and professionals in drug development for applications such as solubilization of poorly soluble drugs, formulation of drug delivery systems, and understanding of interfacial phenomena.
These application notes provide detailed protocols for four common methods to determine the CMC of this compound: conductivity, surface tension, fluorescence spectroscopy, and UV-Vis spectroscopy.
Data Presentation
The following table summarizes the principles and expected outcomes for each method. Since specific experimental CMC values for this compound are not widely reported, the expected values are based on trends observed for other short-chain quaternary ammonium bromide surfactants.
| Method | Principle | Expected Observation for this compound | Typical CMC Range for Short-Chain Quaternary Ammonium Bromides (mM) |
| Conductivity | Change in the mobility of charge carriers upon micelle formation. | A distinct break in the plot of conductivity versus concentration. The slope of the line decreases above the CMC. | 10 - 100 |
| Surface Tension | Saturation of the air-water interface with surfactant monomers, leading to a constant surface tension above the CMC. | A sharp change in the slope of the plot of surface tension versus the logarithm of concentration. | 10 - 100 |
| Fluorescence Spectroscopy (with Pyrene probe) | Partitioning of a fluorescent probe (pyrene) into the hydrophobic micellar core, leading to changes in its fluorescence spectrum. | A sigmoidal change in the ratio of the intensities of the first and third vibronic peaks (I1/I3) of pyrene fluorescence with increasing surfactant concentration. | 10 - 100 |
| UV-Vis Spectroscopy (with dye solubilization) | Solubilization of a water-insoluble dye within the micelles, leading to an increase in the absorbance of the solution. | A significant increase in the absorbance of a dye (e.g., Orange OT) at its λmax in the presence of micelles. | 10 - 100 |
Experimental Protocols
Conductivity Method
This method is suitable for ionic surfactants like this compound. It relies on the principle that the molar conductivity of the solution changes as surfactant monomers aggregate to form micelles.[1][2]
Materials:
-
This compound
-
High-purity deionized water (conductivity < 1 µS/cm)
-
Conductivity meter with a calibrated probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 200 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC (e.g., 1 mM to 150 mM).
-
-
Measurement:
-
Equilibrate the conductivity meter and the surfactant solutions to a constant temperature (e.g., 25°C) using the thermostated water bath.
-
Start with a known volume of deionized water in a beaker with a stir bar.
-
Measure the conductivity of the deionized water.
-
Make successive additions of the concentrated this compound stock solution to the beaker, allowing the solution to equilibrate while stirring gently.
-
Record the conductivity after each addition.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]
-
Workflow Diagram:
Caption: Workflow for CMC determination by the conductivity method.
Surface Tension Method
This is a classic and widely used method for determining the CMC of all types of surfactants.[1] It is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Above the CMC, the surface is saturated, and the surface tension remains relatively constant.[1]
Materials:
-
This compound
-
High-purity deionized water
-
Surface tensiometer (using Du Noüy ring or Wilhelmy plate method)
-
Thermostated vessel
-
Volumetric flasks and pipettes
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 200 mM) in deionized water.
-
Prepare a series of solutions with increasing concentrations of this compound, spanning a range below and above the expected CMC.
-
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the deionized water first.
-
Measure the surface tension of each prepared surfactant solution, ensuring the temperature is constant. For the Du Noüy ring or Wilhelmy plate, ensure the probe is clean before each measurement.[3][4]
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show a region where the surface tension decreases linearly with log C, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.[1]
-
Workflow Diagram:
Caption: Workflow for CMC determination by the surface tension method.
Fluorescence Spectroscopy Method (Using Pyrene as a Probe)
This is a highly sensitive method for determining the CMC. Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[5] In aqueous solution, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, pyrene partitions into their nonpolar core, leading to a change in the relative intensities of its vibronic bands.[5]
Materials:
-
This compound
-
Pyrene (fluorescence grade)
-
Methanol or acetone (for pyrene stock solution)
-
High-purity deionized water
-
Fluorometer
-
Volumetric flasks and micropipettes
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).
-
Prepare a stock solution of this compound (e.g., 200 mM) in deionized water.
-
Prepare a series of this compound solutions of varying concentrations.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the solvent from the pyrene stock does not exceed 1% of the total volume.
-
-
Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 500 nm.
-
Identify the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks in the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first peak (I3/I1) for each surfactant concentration.
-
Plot the I3/I1 ratio as a function of the this compound concentration.
-
The plot will show a sigmoidal curve. The CMC can be determined from the midpoint of the transition.
-
Workflow Diagram:
Caption: Workflow for CMC determination by fluorescence spectroscopy.
UV-Vis Spectroscopy Method (Dye Solubilization)
This method utilizes a water-insoluble dye that becomes solubilized within the hydrophobic cores of micelles. The solubilization of the dye leads to a significant increase in its absorbance, which can be measured using a UV-Vis spectrophotometer.[2]
Materials:
-
This compound
-
A water-insoluble dye (e.g., Orange OT, Sudan III)
-
Ethanol or another suitable solvent for the dye
-
High-purity deionized water
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the dye in a suitable organic solvent (e.g., 1 mg/mL in ethanol).
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Add a small, constant amount of the dye stock solution to each surfactant solution.
-
Shake the solutions vigorously and allow them to equilibrate (e.g., for 24 hours) to ensure maximum solubilization of the dye.
-
If necessary, centrifuge or filter the solutions to remove any undissolved dye.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the solubilized dye.
-
Measure the absorbance of each solution at the determined λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of the this compound concentration.
-
The plot will show a sharp increase in absorbance at the point where micelles begin to form. The concentration at the onset of this sharp increase is the CMC.
-
Workflow Diagram:
Caption: Workflow for CMC determination by UV-Vis spectroscopy.
Conclusion
The choice of method for determining the CMC of this compound will depend on the available instrumentation and the specific requirements of the research. The conductivity and surface tension methods are direct and do not require the use of probes, which can sometimes perturb the micellization process. However, the fluorescence and UV-Vis spectroscopy methods offer higher sensitivity, which can be advantageous for surfactants with low CMC values. By following the detailed protocols provided in these application notes, researchers can accurately and reliably determine the critical micelle concentration of this compound for their specific applications.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. justagriculture.in [justagriculture.in]
- 3. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 4. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylmethylammonium Bromide in Aqueous Biphasic Systems for Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the prospective use of triethylmethylammonium bromide in aqueous biphasic systems (ABS) for the extraction and separation of biomolecules. While direct experimental data for this compound in ABS is not extensively available in current literature, these protocols are developed based on the known physicochemical properties of the compound and established methodologies for structurally similar quaternary ammonium salts, such as tetrabutylammonium bromide. These notes are intended to serve as a foundational guide for researchers exploring novel extraction techniques.
Introduction to this compound and Aqueous Biphasic Systems
Aqueous biphasic systems (ABS) are liquid-liquid extraction systems that consist of two immiscible aqueous phases, offering a gentle and effective environment for the separation of biomolecules.[1][2] These systems are typically formed by mixing a polymer and a salt, or two different polymers, in water above a critical concentration.[1] Quaternary ammonium salts, a class of ionic liquids, have gained prominence as phase-forming components in ABS due to their tunable properties and efficiency in extracting a variety of molecules.[3][4]
This compound (C₇H₁₈BrN) is a quaternary ammonium salt with a molecular weight of 196.13 g/mol .[5][6] It presents as a white crystalline powder with a melting point of 307°C (with decomposition).[5][7] Its solubility in water and polar organic solvents suggests its potential as a phase-forming component in ABS.[8] The principle behind the formation of ABS with a quaternary ammonium salt like this compound and a salting-out agent (e.g., phosphate or citrate salts) is the differential hydration of the ions, leading to the formation of two immiscible aqueous phases.[9] The upper phase is typically enriched in the quaternary ammonium salt, creating a more hydrophobic environment suitable for the partitioning of certain biomolecules, while the lower phase is enriched in the salting-out salt.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and optimizing ABS extraction protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₈BrN | [5][6] |
| Molecular Weight | 196.13 g/mol | [5][6] |
| Appearance | White crystalline powder | [5][7] |
| Melting Point | 307°C (decomposes) | [5][7] |
| Solubility | Soluble in water, alcohol, and chloroform.[8] Insoluble in ether.[10] | [8][10] |
| Hazard Symbols | Xi (Irritant) | [5] |
| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | [5] |
Synthesis of this compound
This compound can be synthesized through the quaternization of triethylamine with methyl bromide.[5]
Protocol 3.1: Synthesis of this compound
Materials:
-
Triethylamine
-
Methyl bromide
-
A suitable solvent (e.g., acetonitrile or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a well-ventilated fume hood, dissolve triethylamine in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of methyl bromide to the stirred solution. Caution: Methyl bromide is a toxic gas. This step should be performed with extreme care in a fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield white crystals of this compound.
-
Dry the purified crystals under vacuum.
Application in Aqueous Biphasic System for Protein Extraction (Hypothetical Protocol)
This section outlines a hypothetical protocol for the extraction of a model protein, Bovine Serum Albumin (BSA), using an ABS composed of this compound and a phosphate salt. This protocol is based on established methods for other quaternary ammonium salt-based ABS.[3][11]
Principle of Extraction
The partitioning of proteins in an ABS is influenced by a combination of factors including hydrophobic interactions, electrostatic interactions, and the size of the protein.[3] In the proposed this compound/phosphate salt system, it is anticipated that proteins with a higher affinity for the more hydrophobic, this compound-rich upper phase will partition into it, while more hydrophilic proteins will remain in the salt-rich lower phase. The pH of the system plays a critical role as it affects the surface charge of the protein, thereby influencing its interaction with the charged phase-forming components.
Protocol 4.1: Extraction of Bovine Serum Albumin (BSA)
Materials:
-
This compound
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
15 mL graduated centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
1. Preparation of Stock Solutions:
- Prepare a 50% (w/w) stock solution of this compound in deionized water.
- Prepare a 40% (w/w) stock solution of potassium phosphate buffer (pH 7.0) by mixing appropriate amounts of K₂HPO₄ and KH₂PO₄ stock solutions.
- Prepare a 1 mg/mL stock solution of BSA in deionized water.
2. Phase Diagram Determination (Optional but Recommended):
- To determine the binodal curve, prepare a series of tubes with varying concentrations of this compound and the phosphate buffer.
- Titrate with deionized water until the solution becomes turbid (indicating phase separation). The composition at this point lies on the binodal curve.
- This data is crucial for selecting the optimal concentrations for the extraction experiment.
3. Aqueous Biphasic System Formation and Extraction:
- In a 15 mL centrifuge tube, combine the appropriate weights of the this compound stock solution, the phosphate buffer stock solution, and the BSA stock solution to achieve a final desired composition (e.g., 30% w/w this compound, 15% w/w phosphate buffer, and 0.1 mg/mL BSA in a total weight of 10 g).
- Add deionized water to bring the total weight to 10 g.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer of the protein between the phases.
- Centrifuge the tube at 4000 rpm for 15 minutes to accelerate phase separation.
4. Analysis:
- After centrifugation, two distinct aqueous phases will be visible. Carefully collect a sample from the top phase and the bottom phase using a pipette.
- Measure the volume of each phase.
- Dilute the samples from each phase appropriately with deionized water.
- Determine the concentration of BSA in each phase using a UV-Vis spectrophotometer at 280 nm or by a standard protein assay (e.g., Bradford assay).
5. Calculation of Extraction Parameters:
- Partition Coefficient (K): K = Ctop / Cbottom, where Ctop and Cbottom are the concentrations of BSA in the top and bottom phases, respectively.
- Extraction Efficiency (%E): %E = (Ctop * Vtop) / (Ctop * Vtop + Cbottom * Vbottom) * 100, where Vtop and Vbottom are the volumes of the top and bottom phases, respectively.
Hypothetical Quantitative Data
Based on studies with similar quaternary ammonium salt-based ABS for protein extraction, the following table presents hypothetical data for the extraction of BSA.[3][12]
Table 2: Hypothetical Extraction Data for BSA in a this compound / Phosphate Buffer ABS
| Analyte | ABS Composition | pH | Partition Coefficient (K) | Extraction Efficiency (%E) |
| BSA | 30% (w/w) TEMABr, 15% (w/w) K₂HPO₄/KH₂PO₄ | 7.0 | > 10 | > 90% |
| Lysozyme | 30% (w/w) TEMABr, 15% (w/w) K₂HPO₄/KH₂PO₄ | 7.0 | < 0.1 | < 10% |
Note: This data is predictive and serves as a starting point for experimental optimization. The actual values will depend on the specific experimental conditions.
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Aqueous Biphasic System Extraction Workflow
Caption: Experimental workflow for extraction using an aqueous biphasic system.
Conclusion and Future Perspectives
The proposed application notes and protocols highlight the potential of this compound as a component in aqueous biphasic systems for the extraction of biomolecules. While these protocols are based on theoretical considerations and analogies with similar compounds, they provide a solid foundation for researchers to initiate experimental investigations. Future work should focus on the experimental determination of the phase diagram for this compound-based ABS with various salting-out agents and the systematic optimization of extraction conditions for different classes of biomolecules. Such studies will be invaluable for establishing this compound as a novel and effective tool in separation science and downstream processing for the pharmaceutical and biotechnology industries.
References
- 1. Aqueous two-phase system - Wikipedia [en.wikipedia.org]
- 2. Aqueous two-phase system (ATPS): from basic science to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous two-phase system based on natural quaternary ammonium compounds for the extraction of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and separation of proteins by ionic liquid aqueous two-phase system - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 2700-16-5 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced extraction of bovine serum albumin with aqueous biphasic systems of phosphonium- and ammonium-based ionic liqu… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phase Transfer Catalysis with Triethylmethylammonium Bromide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Triethylmethylammonium bromide as a phase transfer catalyst. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions for improved yields and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a phase transfer catalysis (PTC) reaction?
This compound is a quaternary ammonium salt that acts as a phase transfer catalyst. In a biphasic reaction system (typically aqueous and organic), it facilitates the transfer of a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs. This overcomes the insolubility of the reactants in different phases, thereby increasing the reaction rate.[1][2]
Q2: How does the structure of this compound influence its catalytic activity?
The efficacy of a quaternary ammonium salt as a phase transfer catalyst is heavily influenced by its structure. This compound, with three ethyl groups and one methyl group, is a relatively compact and less lipophilic cation compared to catalysts with longer alkyl chains like Tetrabutylammonium bromide (TBAB).[1] While still effective, its partitioning behavior between the aqueous and organic phases may differ, which can affect its catalytic activity depending on the specific reaction system.[1]
Q3: What is a typical catalyst loading for this compound?
A general starting point for catalyst loading with quaternary ammonium salts is 1-5 mol% relative to the limiting reactant.[1][2] However, the optimal concentration is highly dependent on the specific reaction. It is recommended to perform a screening of catalyst loading to determine the most effective concentration for your system.
Q4: Can an excess of this compound be detrimental to the reaction?
Yes, using an excessive amount of the catalyst can lead to the formation of stable emulsions, which can complicate the workup and purification process. In some instances, very high catalyst concentrations might even lead to a decrease in the reaction rate.
Q5: How do I select an appropriate solvent system for my PTC reaction?
The organic solvent should ideally be aprotic and immiscible with water. Solvents like toluene, chlorobenzene, and dichloromethane are commonly used. The choice of solvent can influence the solubility of the catalyst-anion pair and the intrinsic reaction rate in the organic phase. It is advisable to screen a few different solvents to find the optimal one for your specific reaction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during phase transfer catalysis with this compound.
Problem 1: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Agitation | Increase the stirring speed to improve the interfacial contact area between the two phases. A vortex should be visible. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor for any potential side product formation or catalyst degradation at higher temperatures. |
| Low Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Catalyst Poisoning | Ensure the purity of your reactants and solvents. Trace impurities can sometimes poison the catalyst. Using fresh, purified materials may resolve the issue. |
| Poor Catalyst Solubility | While this compound is soluble in many common organic solvents, ensure it is fully dissolved in the organic phase under the reaction conditions. A change in solvent may be necessary. |
Problem 2: Low Product Yield
| Possible Cause | Suggested Solution |
| Side Reactions | Analyze your crude reaction mixture by techniques like TLC, GC-MS, or NMR to identify any byproducts. Lowering the reaction temperature or changing the base may improve selectivity. |
| Catalyst Degradation | Under strongly basic conditions and elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination. If this is suspected, try running the reaction at a lower temperature. |
| Emulsion Formation during Workup | The formation of a stable emulsion can lead to loss of product during extraction. See the section below on managing emulsions. |
| Sub-optimal Reaction Time | Monitor the reaction progress over time to determine the point of maximum conversion. Reactions that are run for too long or not long enough can result in lower isolated yields. |
Problem 3: Emulsion Formation
| Possible Cause | Suggested Solution |
| High Catalyst Concentration | Reduce the catalyst loading. |
| Intense Agitation | While vigorous stirring is necessary, excessively high speeds can promote emulsion formation. Find a balance that ensures good mixing without creating a stable emulsion. |
| Unfavorable Phase Volume Ratio | Adjust the ratio of the aqueous to the organic phase. |
| Workup Procedure | During extraction, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion. Gentle swirling instead of vigorous shaking is also recommended. |
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide illustrative data for structurally similar quaternary ammonium salts in common phase-transfer catalyzed reactions. This data can serve as a useful starting point for optimizing your reaction conditions.
Table 1: Effect of Catalyst Loading on Yield for a Williamson Ether Synthesis
Reaction: Phenol + n-Butyl Bromide → n-Butyl Phenyl Ether Conditions: Toluene/Water, 70°C, 4 hours
| Catalyst (10 mol%) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 65.8 |
| Benzyltriethylammonium Chloride (BTEAC) | 86.2 |
Note: This data is for illustrative purposes. BTEAC is structurally similar to this compound.[1]
Table 2: Comparison of Catalysts in the Synthesis of Phenyl Butyl Ether
Reaction: Sodium Phenoxide + n-Butyl Bromide → Phenyl Butyl Ether Conditions: Toluene (25 cm³), Water, 70°C, 4 hours
| Catalyst | Catalyst Conc. (mol x 10⁻⁴) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 30 | 53.5 |
| Butyldimethylanilinium Bromide (BDAB) | 30 | 50.0 |
| Starburst PTC (BPBPB) | 10 | 60.8 |
Note: This table showcases how catalyst structure and concentration can affect yield.[3]
Experimental Protocols
General Protocol for a Liquid-Liquid Phase Transfer Catalyzed Alkylation
This protocol provides a general methodology for an alkylation reaction and can be adapted for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate and the organic solvent (e.g., toluene).
-
Aqueous Phase Addition: In a separate beaker, prepare the aqueous solution of the inorganic base (e.g., 50% w/w NaOH).
-
Catalyst Addition: Add the this compound (typically 1-5 mol%) to the reaction flask.
-
Reaction Initiation: With vigorous stirring, add the aqueous base to the reaction flask, followed by the dropwise addition of the alkylating agent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. If an emulsion has formed, add brine to help break it. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
References
Common side reactions when using Triethylmethylammonium bromide and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triethylmethylammonium bromide in their experiments. The following information is designed to help anticipate and mitigate common side reactions, ensuring the successful outcome of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, particularly under basic conditions?
A1: The most prevalent side reaction involving this compound is Hofmann elimination .[1][2][3] This E2 elimination reaction is particularly favored under basic conditions and at elevated temperatures.[1] The hydroxide or alkoxide ions present in the reaction mixture can abstract a β-hydrogen from one of the ethyl groups of the triethylmethylammonium cation. This results in the decomposition of the catalyst into ethene and triethylamine.[1]
Q2: What are the products of Hofmann elimination of this compound?
A2: The Hofmann elimination of the triethylmethylammonium cation yields ethene (a gas) and triethylamine (a tertiary amine).[1] The formation of these byproducts can lead to a decrease in catalyst efficiency and may complicate product purification.
Q3: How can I avoid or minimize Hofmann elimination of this compound in my reaction?
A3: To suppress the Hofmann elimination of the catalyst, consider the following strategies:
-
Temperature Control: Operate the reaction at the lowest temperature that allows for a reasonable rate of your desired transformation. Hofmann elimination is significantly accelerated at higher temperatures.[1]
-
Minimize Reaction Time: Monitor the progress of your reaction and avoid unnecessarily long reaction times. Prolonged exposure of the catalyst to basic conditions, especially at elevated temperatures, increases the likelihood of degradation.[1]
-
Catalyst Loading: Use the minimum effective concentration of this compound. While a sufficient amount of catalyst is necessary for efficient phase transfer, an excess can lead to a higher absolute amount of degradation products.[1]
-
Choice of Base: If the reaction allows, using a weaker base may reduce the rate of Hofmann elimination. However, the choice of base is often dictated by the requirements of the primary reaction.
-
Alternative Catalysts: For reactions requiring high temperatures and strongly basic conditions, consider using a more thermally stable phase-transfer catalyst, such as a phosphonium salt, which is not susceptible to Hofmann elimination.[4]
Q4: Are Stevens and Sommelet-Hauser rearrangements common side reactions for this compound?
A4: While Stevens and Sommelet-Hauser rearrangements are known side reactions for certain quaternary ammonium salts under strongly basic conditions, they are less common for this compound in typical phase-transfer catalysis applications. These rearrangements generally require the formation of a stabilized ylide intermediate. For the Sommelet-Hauser rearrangement, a benzyl group on the nitrogen is typically required, which is absent in this compound. The Stevens rearrangement is also more likely with specific structural features that stabilize the resulting ylide. For most applications of this compound, Hofmann elimination is the primary degradation pathway to consider.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to side reactions when using this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and/or stalling of the reaction. | Catalyst Decomposition: The this compound may be degrading via Hofmann elimination, reducing the concentration of the active catalyst.[1] | - Lower the reaction temperature. - Reduce the reaction time. - Ensure you are not using an excessive amount of base. - Consider adding the catalyst in portions over the course of the reaction for prolonged reaction times. |
| Presence of unexpected amine-containing impurities in the product. | Formation of Triethylamine: The product of Hofmann elimination, triethylamine, may be present in the crude product. | - Purify the product using techniques such as column chromatography or distillation to remove the volatile triethylamine. - An acidic wash during the workup can protonate the triethylamine, making it water-soluble and easily separable. |
| Gas evolution from the reaction mixture. | Formation of Ethene: Ethene, a gaseous byproduct of Hofmann elimination, may be evolving from the reaction. | - This is a strong indicator of catalyst decomposition. Implement the solutions for "Low yield of desired product and/or stalling of the reaction." - Ensure the reaction is conducted in a well-ventilated fume hood. |
Data Presentation
The following table summarizes the key factors influencing the primary side reaction of this compound (Hofmann Elimination) and strategies for its mitigation.
| Factor | Effect on Hofmann Elimination | Mitigation Strategy |
| Temperature | Rate increases significantly with increasing temperature.[1][5] | Operate at the lowest effective temperature. |
| Base Strength | Stronger bases accelerate the rate of elimination. | Use the mildest base compatible with the desired reaction. |
| Reaction Time | Longer exposure to basic conditions increases catalyst degradation.[1] | Monitor the reaction and work it up promptly upon completion. |
| Catalyst Concentration | Higher concentrations can lead to more byproduct formation.[1] | Use the minimum effective catalyst loading (typically 1-5 mol%). |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Minimized Catalyst Degradation
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide with this compound as a phase-transfer catalyst, incorporating measures to minimize Hofmann elimination.
Materials:
-
Phenol (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
This compound (0.02 eq)
-
Potassium hydroxide (2.0 eq), 50% aqueous solution
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq) and toluene (10 mL per gram of phenol).
-
Begin stirring and add the 50% aqueous potassium hydroxide solution (2.0 eq).
-
Add the this compound (0.02 eq) to the biphasic mixture.
-
Gently heat the reaction mixture to 50-60 °C. Note: Avoid excessive heating to minimize Hofmann elimination.
-
Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ether.
-
Purify the crude product by flash column chromatography or distillation.
Mandatory Visualization
Caption: Hofmann Elimination Pathway for Triethylmethylammonium Cation.
Caption: Troubleshooting Workflow for Phase-Transfer Catalysis.
References
Troubleshooting low conversion rates in Triethylmethylammonium bromide-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions catalyzed by Triethylmethylammonium bromide.
Troubleshooting Guide
Low conversion rates in this compound-catalyzed reactions can stem from various factors, including catalyst quality, reaction conditions, and substrate purity. This guide offers a systematic approach to identifying and resolving these common issues.
Q1: My reaction is showing little to no conversion. Where should I start troubleshooting?
When facing very low or no conversion, it is crucial to systematically verify the fundamental components of your reaction setup. Start by confirming the integrity of your starting materials and the catalyst, then move on to the reaction parameters.
A logical troubleshooting workflow can be visualized as follows:
Caption: A flowchart for systematic troubleshooting of low conversion rates.
Q2: How can I be sure my this compound is pure and active?
The purity of the this compound catalyst is critical for its performance. Impurities can interfere with the catalytic cycle.
-
Appearance: Pure this compound should be a white crystalline powder.[1] Any discoloration may indicate the presence of impurities.
-
Moisture: this compound can be hygroscopic. The presence of excess water can be detrimental in some phase-transfer catalysis (PTC) reactions by hydrating the anion and reducing its nucleophilicity.[2]
-
Starting Materials: Residual triethylamine or methyl bromide from the synthesis of the catalyst can lead to side reactions.[1]
If you suspect catalyst impurity, purification by recrystallization may be necessary. A general protocol is provided in the "Experimental Protocols" section.
Q3: I've confirmed my catalyst is pure, but the conversion is still low. What reaction parameters should I investigate?
Optimizing reaction conditions is the next critical step. The interplay between solvent, temperature, stirring rate, and catalyst loading significantly impacts reaction efficiency.
| Parameter | Effect on Reaction | Troubleshooting Steps |
| Solvent | The solvent's polarity is crucial for dissolving the reactants and the catalyst-anion pair. As an ionic compound, this compound is more soluble in polar solvents.[3] | - Ensure the chosen solvent can dissolve the catalyst and the organic reactant. - If using a biphasic system, ensure the organic solvent is non-polar enough to maintain two distinct phases. - Consider screening different solvents (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for your specific reaction. |
| Temperature | Reaction rates generally increase with temperature. However, excessive heat can lead to catalyst decomposition or unwanted side reactions. | - Incrementally increase the reaction temperature (e.g., by 10-20 °C) and monitor for improved conversion and the formation of byproducts. - If catalyst decomposition is suspected (e.g., discoloration of the reaction mixture), try lowering the temperature. |
| Stirring Rate | In biphasic systems, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which increases the rate of transfer of the catalyst-anion pair. | - Increase the stirring speed to ensure a fine emulsion is formed. - For reactions limited by mass transfer, a significant increase in the reaction rate should be observed with more efficient stirring. |
| Catalyst Loading | Increasing the catalyst concentration typically increases the reaction rate. However, beyond a certain point, the rate may plateau. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on the conversion rate. |
| Water Content | The optimal amount of water is reaction-dependent. While some PTC reactions require anhydrous conditions, others are accelerated by the presence of a small amount of water.[4][5] | - If your reaction is run under anhydrous conditions with low conversion, consider the controlled addition of a small amount of water. - Conversely, if your reaction is sensitive to water, ensure all reagents and solvents are thoroughly dried. |
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of catalysis for this compound?
This compound acts as a phase-transfer catalyst. It facilitates the transfer of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs. The lipophilic triethylmethylammonium cation pairs with the reactant anion, and this ion pair has sufficient organic solubility to move into the organic phase for the reaction to proceed.
The catalytic cycle can be illustrated as follows:
Caption: The catalytic cycle of this compound in a phase-transfer reaction.
Q5: In which solvents is this compound soluble?
| Solvent Type | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate |
| Intermediate Polarity | Acetone, Chloroform, Dichloromethane | Moderate to Low |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble or Sparingly Soluble |
Q6: Can this compound decompose under my reaction conditions?
Yes, like other quaternary ammonium salts, this compound can be susceptible to thermal degradation, particularly at elevated temperatures. The stability is dependent on the specific reaction conditions, including the temperature and the presence of strong nucleophiles or bases which can lead to Hofmann elimination. If you observe discoloration of your reaction mixture at high temperatures, consider lowering the temperature.
Q7: Are there any known inhibitors or poisons for this compound catalysis?
While not extensively documented for this compound specifically, phase-transfer catalysts can be "poisoned" by highly polarizable or lipophilic anions, such as iodide or tosylate. These anions can form a strong, unreactive ion pair with the quaternary ammonium cation, hindering its ability to transport the desired reactant anion.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Williamson Ether Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (e.g., n-butyl bromide, 1.1 eq)
-
Sodium hydroxide (50% w/w aqueous solution, 2.0 eq)
-
This compound (0.01-0.05 eq)
-
Organic solvent (e.g., Toluene)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol in the organic solvent.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Add the this compound to the biphasic mixture.
-
Slowly add the alkyl halide to the stirring mixture.
-
Heat the mixture to reflux (typically 70-110 °C, depending on the solvent and reactants) and maintain vigorous stirring for the required reaction time. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic phase. Extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for the Synthesis of this compound
This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Triethylamine
-
Methyl bromide
Procedure:
-
Under laboratory conditions, triethylamine and methyl bromide can be mixed.[1]
-
The mixture is then heated to react, which yields this compound as the product.[1]
-
The resulting solid can be purified by recrystallization.
Protocol 3: General Procedure for the Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of ethanol and ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
To maximize the yield, the flask can be cooled further in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar [semanticscholar.org]
Methods for the removal of Triethylmethylammonium bromide from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Triethylmethylammonium bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a quaternary ammonium salt that is often used as a phase transfer catalyst or ionic liquid in organic synthesis. Its high polarity and ionic nature make it highly soluble in polar protic and aprotic solvents, which can be the same solvents that dissolve the desired reaction products.[1][2] This co-solubility presents a challenge for separation using simple extraction or precipitation methods.
Q2: What are the primary methods for removing this compound from a reaction mixture?
The main strategies for removing this compound leverage its solubility properties. The most common methods include:
-
Anti-solvent Precipitation/Trituration: Inducing precipitation by adding a solvent in which this compound is insoluble.
-
Liquid-Liquid Extraction: Partitioning the desired product and the salt between two immiscible liquid phases.
-
Chromatography: Separating the product from the salt based on differential adsorption to a stationary phase.
-
Adsorption: Using a solid adsorbent to selectively remove the quaternary ammonium salt.[3][4]
Q3: How do I choose the best removal method for my specific reaction?
The choice of method depends on the properties of your desired product and the solvent system of your reaction mixture. A decision-making workflow is presented below.
Caption: Decision workflow for selecting a suitable removal method.
Data Presentation: Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | High |
| Intermediate Polarity | Acetone, Acetonitrile, Chloroform | Moderate to Low |
| Nonpolar | Diethyl ether, Hexane, Toluene, THF | Insoluble |
Table 2: Quantitative Solubility of a Related Compound (Tetramethylammonium bromide) [1]
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 20 | 55 |
| Methanol | 25 | 4.32 |
| Acetonitrile | 25 | 0.22 |
| 1-Butanol | 25 | 0.062 |
| Chloroform | 25 | 0.0057 |
| Diethyl ether | - | Insoluble |
Experimental Protocols
Method 1: Anti-solvent Precipitation / Trituration
This method is ideal when the desired product remains soluble in the reaction mixture upon addition of an anti-solvent that causes the this compound to precipitate.
Protocol:
-
Solvent Selection: Choose an anti-solvent in which this compound is insoluble (e.g., diethyl ether, hexane, or THF).[6][7]
-
Precipitation: While stirring the reaction mixture, slowly add the anti-solvent until a precipitate (this compound) is observed.
-
Incubation: For complete precipitation, cool the mixture in an ice bath for at least 30 minutes.
-
Isolation:
-
If the product is in the liquid phase: Filter the mixture through a Büchner funnel to remove the precipitated salt. Wash the filter cake with a small amount of the cold anti-solvent. The desired product is in the filtrate.
-
If the product is a solid and the salt is an impurity: This process is known as trituration. Suspend the solid mixture in the anti-solvent and stir vigorously for 15-30 minutes. Filter the solid product and wash with the anti-solvent.
-
Caption: Workflow for Anti-solvent Precipitation/Trituration.
Method 2: Liquid-Liquid Extraction
This method is suitable when the desired product is soluble in a water-immiscible organic solvent, while the this compound preferentially remains in the aqueous phase.
Protocol:
-
Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.[8][9][10]
-
Extraction: Stopper the funnel and shake vigorously with frequent venting. Allow the layers to separate.
-
Separation: Drain the lower layer. The layer containing the product will depend on the relative densities of the organic solvent and water.
-
Washing: Wash the organic layer containing the product with brine (saturated NaCl solution) to remove residual water and any remaining salt.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for Liquid-Liquid Extraction.
Method 3: Column Chromatography
Chromatography is a powerful technique for separating compounds with different polarities.
Protocol:
-
Stationary Phase Selection:
-
Eluent Selection:
-
Procedure:
-
Prepare a column with the chosen stationary phase.
-
Dissolve the crude reaction mixture in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or another analytical method to identify those containing the pure product.
-
Combine the pure fractions and concentrate to yield the purified product.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield after Precipitation | The product might be slightly soluble in the anti-solvent. | Concentrate the filtrate to see if more product can be recovered. Use a different anti-solvent or a mixture of solvents. |
| Product "Oils Out" During Precipitation | The melting point of the product/salt mixture is lower than the solution temperature. | Re-dissolve the oil in a larger volume of the original solvent and add the anti-solvent more slowly at a lower temperature. Seeding with a pure crystal of the product may help.[12] |
| Emulsion Forms During Extraction | The two liquid phases are not separating cleanly. | Add brine to the separatory funnel to help break the emulsion. Gently swirl the funnel instead of vigorous shaking. Centrifugation can also be effective. |
| Salt Remains in the Organic Layer | Insufficient washing or the salt has some solubility in the organic solvent. | Perform additional washes with water or brine. If the problem persists, consider a different organic solvent for the extraction. |
| Product Sticks to the Column (Chromatography) | The product is too polar for the chosen stationary phase/eluent system. | For silica gel, try adding a small amount of a polar modifier like triethylamine (if your product is basic) or acetic acid (if your product is acidic) to the eluent. Consider using alumina or reversed-phase chromatography.[12] |
| Salt Co-elutes with the Product | The polarity of the salt and the product are too similar in the chosen system. | Adjust the eluent system. For normal phase, decrease the polarity. For reversed-phase, increase the polarity of the mobile phase. Consider a different stationary phase. |
References
- 1. tetramethylammonium bromide [chemister.ru]
- 2. benchchem.com [benchchem.com]
- 3. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 4. US6214235B1 - Process for removal of quaternary ammonium salt - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. webassign.net [webassign.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Chromatographic retention behaviour, modelling and separation optimisation of the quaternary ammonium salt isometamidium chloride and related compounds on a range of reversed-phase liquid chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triethylmethylammonium Bromide (TEMABr) Catalyst Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the deactivation and regeneration of Triethylmethylammonium bromide (TEMABr) used as a phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEMABr) and what is it used for?
A1: this compound (TEMABr) is a quaternary ammonium salt with the chemical formula C₇H₁₈BrN.[1] It is commonly used as a phase transfer catalyst (PTC) in organic synthesis.[2] PTCs facilitate reactions between reactants that are in different immiscible phases, such as an aqueous phase and an organic phase, by transferring one of the reactants across the phase boundary.
Q2: What are the primary signs that my TEMABr catalyst is deactivating?
A2: The most common indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate.
-
The reaction stalling before completion.
-
A lower than expected product yield.
-
The formation of unusual byproducts.
Q3: What are the main causes of TEMABr deactivation?
A3: The primary deactivation mechanisms for TEMABr are:
-
Hofmann Elimination: This is a significant degradation pathway for quaternary ammonium salts, especially in the presence of strong bases and heat.[3] The catalyst decomposes into a tertiary amine (triethylamine) and an alkene (ethene).[4]
-
Thermal Decomposition: At elevated temperatures (typically above 100-150°C), TEMABr can thermally degrade.[2] The stability is also dependent on the solvent and other reaction conditions.[5]
-
Catalyst Poisoning: Certain substances can act as poisons to the catalyst, blocking its active sites. This can include highly polarizable or lipophilic anions like iodide or tosylate, which can pair strongly with the quaternary ammonium cation and hinder its ability to transfer the desired reactant anion.[6]
-
Fouling: Deposition of polymeric or tar-like materials on the catalyst can physically block it from participating in the reaction.
Q4: Can I regenerate and reuse my TEMABr catalyst?
A4: Yes, in many cases, TEMABr can be recovered and regenerated for reuse. The appropriate method depends on the cause of deactivation. Regeneration can involve processes like solvent washing to remove fouling, or more complex chemical treatments to recover the active catalyst from a reaction mixture.[3][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with TEMABr.
Issue 1: Decreased Reaction Rate or Incomplete Conversion
| Possible Cause | Troubleshooting Step | Explanation |
| Catalyst Deactivation (Hofmann Elimination) | 1. Lower the reaction temperature if possible.2. Use a milder base or control the addition of a strong base.3. Consider using a phosphonium-based PTC for high-temperature, strongly basic reactions, as they are not susceptible to Hofmann elimination.[3] | High temperatures and strong bases promote the Hofmann elimination degradation pathway.[4] |
| Catalyst Poisoning | 1. Analyze the reaction mixture for potential catalyst poisons.2. If using iodide or tosylate as leaving groups, consider switching to bromide or mesylate, respectively.[6] | Highly polarizable anions can bind too strongly to the catalyst, preventing it from functioning effectively. |
| Insufficient Mass Transfer | 1. Increase the agitation speed to improve mixing between the phases.2. Ensure the formation of a good emulsion for sufficient interfacial area. | The reaction occurs at the interface of the two immiscible liquids, and poor mixing can limit the reaction rate.[8] |
| Catalyst Fouling | 1. Attempt to regenerate the catalyst by washing with a suitable solvent to dissolve the fouling material. | Polymeric or insoluble byproducts can coat the catalyst, rendering it inactive. |
Issue 2: Formation of a Stable Emulsion
| Possible Cause | Troubleshooting Step | Explanation |
| High Catalyst Concentration | 1. Reduce the catalyst concentration to the optimal level (typically 1-5 mol%). | TEMABr has surfactant-like properties, and excessive amounts can stabilize emulsions. |
| Intense Agitation | 1. Reduce the stirring speed to a moderate level (e.g., 300-500 rpm). | High shear forces from intense agitation can create very small, stable droplets. |
| Unfavorable Solvent Choice | 1. Switch to a more non-polar organic solvent like toluene or hexane. | Solvents with some water miscibility (e.g., dichloromethane) can promote emulsification. |
| Phase Volume Ratio | 1. Adjust the ratio of the aqueous to the organic phase. | An optimal phase volume ratio can destabilize emulsions. |
| Low Ionic Strength of Aqueous Phase | 1. Add a neutral salt like NaCl or Na₂SO₄ to the aqueous phase. | Increasing the ionic strength of the aqueous phase can help to break the emulsion. |
Data Presentation
Table 1: Factors Influencing the Stability of Quaternary Ammonium Salt Catalysts
| Factor | Effect on Stability | Typical Conditions to Consider |
| Temperature | Higher temperatures accelerate decomposition. | Quaternary ammonium salts can start to decompose at 50-70°C in strong alkaline solutions.[9] Some are stable up to 120-150°C.[9] |
| Base Strength | Stronger bases promote Hofmann elimination. | Use the mildest base that is effective for the reaction. |
| Solvent | The solvent can affect the rate of degradation. | Polar solvents can influence thermal stability. Water has been shown to be a stabilizing solvent for some QASs.[5] |
| Anion of the Catalyst | The counter-ion can influence stability and reactivity. | Bromide is a common and generally stable counter-ion. |
| Structure of the Quaternary Ammonium Salt | The nature of the alkyl groups affects stability. | The presence of β-hydrogens is a prerequisite for Hofmann elimination.[4] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Solvent Extraction
This protocol is suitable for recovering TEMABr from a reaction mixture where it is soluble in the aqueous phase post-reaction.
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow the organic and aqueous layers to separate.
-
Organic Phase Extraction: Drain the lower organic layer.
-
Aqueous Phase Washing: Wash the aqueous phase (containing the TEMABr) with a fresh portion of the organic solvent to remove any remaining organic product.
-
Catalyst Isolation: The aqueous phase now contains the TEMABr catalyst. This solution can potentially be reused in subsequent reactions if the catalyst is still active. For purification, the water can be removed under reduced pressure, and the solid catalyst can be recrystallized from an appropriate solvent system (e.g., isopropanol/diethyl ether).
Protocol 2: Regeneration of a Fouled TEMABr Catalyst by Solvent Washing
This protocol is for cases where the catalyst has been deactivated by the deposition of organic residues.
-
Catalyst Isolation: Separate the deactivated catalyst from the reaction mixture by filtration (if it is a solid) or by phase separation and evaporation of the solvent.
-
Solvent Selection: Choose a solvent that will dissolve the fouling material but not the TEMABr catalyst. This may require testing a few different solvents.
-
Washing: Suspend the deactivated catalyst in the chosen solvent and stir for several hours. Gentle heating may improve the efficiency of the washing process.
-
Filtration and Drying: Filter the catalyst and wash it with a small amount of fresh solvent. Dry the cleaned catalyst under vacuum before reuse.
Visualizations
Caption: Primary deactivation pathways for TEMABr catalyst.
Caption: Troubleshooting workflow for TEMABr catalyzed reactions.
Caption: The cycle of TEMABr catalyst use, deactivation, and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. benchchem.com [benchchem.com]
- 4. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 5. scispace.com [scispace.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. EP0695219B1 - Cyclic process for activation, use and recovery of phase-transfer catalysts - Google Patents [patents.google.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
Impact of solvent choice on the efficiency of Triethylmethylammonium bromide catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address issues related to the impact of solvent choice on the efficiency of Triethylmethylammonium bromide (TEMAB) catalyzed reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, with a focus on solvent-related issues.
Issue 1: Low or No Reaction Conversion
| Question | Answer |
| Why is my reaction yield unexpectedly low or the reaction not proceeding? | The choice of the organic solvent is critical in phase-transfer catalysis. An inappropriate solvent can lead to poor reaction kinetics for several reasons:* Solvent Miscibility: The organic solvent may have partial miscibility with the aqueous phase, which hinders the formation of a sharp interface necessary for the catalyst to function effectively.[1]* Poor Catalyst Partitioning: The solvent must allow the TEMAB cation, paired with the reactant anion, to have sufficient solubility to move into the organic phase and react. Extreme non-polarity might hinder this.* Reactant Solubility: The organic substrate must be soluble in the chosen solvent.* Catalyst Degradation: Certain solvents may not be stable under the reaction conditions or could contribute to the degradation of the catalyst.[2] |
| How can I troubleshoot low conversion? | 1. Verify Solvent Properties: Switch to a non-polar, aprotic solvent that is immiscible with water, such as toluene or hexane.[1] Avoid protic solvents which can lead to undesirable solvolysis reactions.[2]2. Ensure Anhydrous Conditions (if applicable): If your reaction is sensitive to water, use anhydrous solvents. Excess water can lead to hydrolysis of sensitive reagents.[3]3. Check Purity: Use high-purity, dry solvents, as impurities can poison the catalyst or cause side reactions.[1]4. Optimize Temperature: The optimal reaction temperature is solvent-dependent. Ensure the temperature is appropriate for the chosen solvent's boiling point and to provide sufficient energy for the reaction without degrading the catalyst.[1] |
Issue 2: Formation of a Stable Emulsion
| Question | Answer |
| My reaction mixture has formed a stable emulsion that won't separate. What causes this? | This compound, like other quaternary ammonium salts, has surfactant-like properties.[4] This means it can stabilize the microscopic droplets of one liquid phase within another, leading to an emulsion. Key contributing factors are:* Unfavorable Solvent Choice: Organic solvents with some polarity and partial water miscibility, such as dichloromethane, are known to promote emulsification.[4]* High Catalyst Concentration: An excessive concentration of TEMAB enhances its surfactant effect.[4]* Intense Agitation: High stirring speeds can create very small, stable droplets that are difficult to separate.[4] |
| How can I prevent or resolve an emulsion? | Prevention is the most effective strategy: 1. Select an Appropriate Solvent: Choose a non-polar solvent with low water miscibility, like toluene or hexane.[4]2. Optimize Catalyst Concentration: Use the lowest effective concentration of TEMAB, typically in the range of 1-5 mol%.[4]3. Moderate Agitation: Stir the reaction at a speed sufficient to ensure mixing (e.g., 300-500 rpm) without causing excessively high shear forces.[4]4. Adjust Order of Addition: Try adding the TEMAB catalyst after the other reagents have been mixed.[4]To break an existing emulsion: 1. Add Brine: Add a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. Filter through Celite®: Gently filter the mixture through a pad of a filter aid like Celite®. This can help coalesce the dispersed droplets.[4] |
Issue 3: Catalyst Degradation and Side Product Formation
| Question | Answer |
| I've noticed a decrease in reaction rate over time and the presence of triethylamine. What is happening? | Under strongly basic conditions and at elevated temperatures (e.g., above 80°C), TEMAB can undergo a decomposition reaction known as Hofmann elimination.[3] This process degrades the catalyst into triethylamine and ethene, reducing the amount of active catalyst available and introducing a competing base (triethylamine) into the reaction.[3] |
| How can I minimize catalyst degradation? | 1. Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many PTC reactions, keeping the temperature below 80°C is a good practice to minimize Hofmann elimination.[3]2. Choose a Stable Solvent: Ensure the solvent is stable under basic conditions and does not accelerate catalyst decomposition.3. Minimize Reaction Time: Monitor the reaction progress and stop it as soon as it is complete to avoid prolonged exposure of the catalyst to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (TEMAB) in a reaction? this compound is a phase-transfer catalyst (PTC). It facilitates reactions between reactants that are located in two different immiscible liquid phases (e.g., an aqueous phase and an organic phase).[5] TEMAB works by transporting an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[3][6]
Q2: How do I select the best organic solvent for a TEMAB-catalyzed reaction? The ideal organic solvent for a biphasic PTC system should be non-polar and immiscible with water.[1] This creates a distinct phase boundary where the catalyst can operate. The solvent must also dissolve the organic substrate but have very low solubility for the inorganic salts. Aprotic solvents (like toluene, hexane, or xylenes) are generally preferred to prevent side reactions.[2]
Q3: Can I use a polar aprotic solvent like DMF or DMSO? While polar aprotic solvents can be used in some cases, they are generally not ideal for classic phase-transfer catalysis because they may be miscible with water, eliminating the biphasic system required for the catalyst to function. If a single-phase system is desired, these solvents might be suitable, but the catalytic mechanism would differ.
Q4: Does the solvent affect the reactivity of the anion transferred by the catalyst? Yes. In a non-polar, aprotic organic solvent, the anion transported by the TEMAB cation is poorly solvated. This "naked" anion is highly reactive, which is one of the key reasons phase-transfer catalysis is so effective at increasing reaction rates.[7]
Data Presentation
Table 1: Impact of Solvent Properties on TEMAB Catalysis Efficiency
| Solvent Class | Example Solvents | Polarity | Water Miscibility | Typical Impact on PTC Efficiency | Troubleshooting Notes |
| Aromatic Hydrocarbons | Toluene, Xylenes | Low | Very Low | Excellent: Generally the preferred choice. Promotes a stable phase boundary and high reaction rates. | Low risk of emulsion. Considered a standard for many PTC applications.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Very Low | Good: Effective for many reactions, especially with highly lipophilic substrates. | May have limited dissolving power for more polar organic reactants. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Medium | Low | Moderate to Good: Can be effective but significantly increases the risk of forming stable emulsions.[4] | Use with caution. Optimize stirring and catalyst concentration carefully to avoid emulsions.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low-Medium | Low-High | Poor to Moderate: Often not ideal. THF is water-miscible. Diethyl ether is highly volatile. Can sometimes be used to precipitate the catalyst during workup.[8] | Generally avoided as the primary reaction solvent in biphasic systems. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | High | Not Suitable (for biphasic PTC): These solvents are miscible with water and will not form the necessary two-phase system. | Used for homogeneous reactions, not classic phase-transfer catalysis. |
| Protic Solvents | Alcohols, Water | High | High | Not Suitable (as organic phase): Can participate in side reactions (solvolysis) and interfere with the catalyst.[2] | Water is used as the aqueous phase, but alcohols should be avoided as the organic solvent.[2] |
Experimental Protocols
General Protocol: Solvent Screening for a TEMAB-Catalyzed Nucleophilic Substitution
This protocol describes a general method for screening different organic solvents in the Williamson ether synthesis of benzyl phenyl ether, a typical reaction facilitated by phase-transfer catalysis.
Reaction: Phenol + Benzyl Bromide → Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl Bromide
-
Sodium Hydroxide (NaOH)
-
This compound (TEMAB)
-
Solvents to be screened (e.g., Toluene, Hexane, Dichloromethane)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
-
Analytical equipment for monitoring (TLC, GC, or LC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenol (1.0 eq.) in the chosen organic solvent (e.g., Toluene, 5 mL per mmol of phenol).
-
Aqueous Phase Addition: Add an aqueous solution of 50% (w/w) sodium hydroxide (2.0 eq.).
-
Catalyst Addition: Add this compound (TEMAB) to the mixture (2-5 mol%).
-
Reagent Addition: While stirring vigorously, slowly add benzyl bromide (1.05 eq.) to the biphasic mixture.
-
Reaction Execution: Heat the mixture to a consistent temperature for all screened solvents (e.g., 60°C). Maintain vigorous stirring to ensure adequate mixing between the phases.
-
Monitoring: Monitor the reaction progress over time (e.g., every hour for 6 hours) by taking small aliquots of the organic layer and analyzing them by TLC or GC to determine the consumption of starting material and formation of the product.
-
Work-up: After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Transfer it to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with small portions of the same organic solvent.
-
Washing and Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Analysis: Filter off the drying agent and remove the solvent under reduced pressure. Analyze the crude product yield and purity for each solvent tested to determine the optimal choice.
Visualizations
Diagrams
Below are diagrams illustrating key workflows and concepts relevant to TEMAB catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. researchgate.net [researchgate.net]
How to minimize byproduct formation in alkylation reactions with Triethylmethylammonium bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in alkylation reactions using Triethylmethylammonium bromide as a phase transfer catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during your alkylation experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of the desired alkylated product and formation of multiple unidentified byproducts.
-
Question: My reaction shows low conversion to the desired product, and the crude NMR/TLC shows a complex mixture of byproducts. What are the likely causes and how can I improve the selectivity?
-
Answer: Low yield and the formation of multiple byproducts in a phase transfer-catalyzed alkylation can stem from several factors. The primary areas to investigate are the reaction conditions, the stability of the reactants and products, and the purity of your starting materials.
Potential Causes and Solutions:
-
Sub-optimal Reaction Temperature: Excessive heat can lead to decomposition of the catalyst, reactants, or the desired product, and can promote side reactions. Conversely, a temperature that is too low will result in a sluggish reaction.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Start with a lower temperature and gradually increase it, monitoring the reaction progress by TLC or GC/MS.
-
-
Incorrect Stoichiometry: An inappropriate ratio of nucleophile to alkylating agent can lead to either unreacted starting material or the formation of poly-alkylated byproducts.
-
Solution: Typically, a slight excess (1.1-1.5 equivalents) of the alkylating agent is used. However, if poly-alkylation is a significant issue, using the nucleophile in slight excess might be beneficial.
-
-
Inefficient Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the phase transfer of the nucleophile occurs.[1]
-
Solution: Ensure your stirring is vigorous enough to create a fine emulsion. Mechanical stirring is often more effective than magnetic stirring for larger scale reactions.
-
-
Catalyst Decomposition: Quaternary ammonium salts can degrade at high temperatures, especially in the presence of a strong base, through a process called Hofmann elimination.[2][3][4][5]
-
Solution: Avoid excessively high temperatures. If high temperatures are necessary, consider a more thermally stable catalyst.
-
-
Issue 2: Formation of an alkene byproduct, especially when using a strong base.
-
Question: I am observing a significant amount of an alkene byproduct corresponding to the elimination of my alkylating agent. How can I suppress this side reaction?
-
Answer: The formation of an alkene is a classic byproduct resulting from elimination reactions (E2), which compete with the desired substitution reaction (SN2). This is particularly prevalent with sterically hindered substrates or when using a strong, bulky base.
Potential Causes and Solutions:
-
Strong or Sterically Hindered Base: A strong base can abstract a proton from the alkylating agent, leading to elimination.
-
High Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Structure of the Alkylating Agent: Secondary and tertiary alkyl halides are more prone to elimination than primary alkyl halides.
-
Solution: If possible, choose a primary alkylating agent.
-
-
Issue 3: O-alkylation versus C-alkylation competition in ambident nucleophiles.
-
Question: My nucleophile has both oxygen and carbon nucleophilic sites, and I am getting a mixture of O-alkylated and C-alkylated products. How can I control the selectivity?
-
Answer: The regioselectivity of alkylation with ambident nucleophiles is influenced by a variety of factors, including the solvent, the counter-ion, and the nature of the alkylating agent.
Potential Causes and Solutions:
-
Solvent Choice: Protic solvents can solvate the oxygen atom of the nucleophile, favoring C-alkylation. Aprotic solvents, on the other hand, can favor O-alkylation.
-
Solution: Experiment with different solvents. For example, using toluene may favor a different selectivity profile compared to a more polar aprotic solvent like acetonitrile.[8]
-
-
Catalyst Structure: The structure of the phase transfer catalyst can influence the ion-pair association between the catalyst and the nucleophile, thereby affecting the regioselectivity.[9]
-
Solution: Screening different quaternary ammonium salts with varying alkyl chain lengths may improve selectivity.
-
-
Hard and Soft Acid-Base (HSAB) Principle: "Hard" alkylating agents (e.g., dimethyl sulfate) tend to react at the "harder" oxygen atom, while "softer" alkylating agents (e.g., alkyl iodides) are more likely to react at the "softer" carbon atom.
-
Solution: Choose your alkylating agent based on the desired outcome.
-
-
Frequently Asked Questions (FAQs)
1. What is the role of this compound in the alkylation reaction?
This compound is a phase transfer catalyst (PTC). In a typical biphasic alkylation reaction (e.g., an organic solvent and an aqueous solution of a salt), the nucleophile is often in the aqueous phase and the alkylating agent is in the organic phase. The quaternary ammonium cation of the catalyst forms an ion pair with the nucleophilic anion. The lipophilic (oily) nature of the alkyl groups on the ammonium cation allows this ion pair to be transported into the organic phase, where it can react with the alkylating agent.[10]
2. What are the most common byproducts in alkylation reactions using this compound?
Common byproducts include:
-
Over-alkylation products: This occurs when the initially alkylated product undergoes further alkylation.
-
Elimination products (alkenes): Formed from the alkylating agent, especially under strongly basic conditions and/or at elevated temperatures.[7]
-
Hydrolysis products: If water is present and the alkylating agent or product is susceptible to hydrolysis.
-
Hofmann elimination products: Decomposition of the quaternary ammonium catalyst at high temperatures in the presence of a strong base can yield a trialkylamine and an alkene.[2][3][4][5]
3. How does the structure of the phase transfer catalyst affect the reaction?
The structure of the quaternary ammonium salt, specifically the length and nature of the alkyl groups, influences its lipophilicity.[10] A more lipophilic catalyst will have a higher concentration in the organic phase, which can affect the reaction rate. The steric bulk of the catalyst can also play a role in the selectivity of the reaction, particularly with ambident nucleophiles.[9]
4. Can I reuse the this compound catalyst?
In many cases, the phase transfer catalyst can be recovered from the aqueous phase after the reaction and reused. However, its purity should be checked before reuse, as degradation or contamination with byproducts can affect its performance in subsequent reactions.
5. What is "catalyst poisoning" and how can I avoid it?
Catalyst poisoning in phase transfer catalysis can occur when certain anions, such as iodide or tosylate, bind very strongly to the quaternary ammonium cation.[10] This strong association can inhibit the catalyst's ability to transport the desired nucleophile into the organic phase. To avoid this, consider using alkylating agents with less "poisonous" leaving groups, such as bromides or mesylates, instead of iodides or tosylates.[10]
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield and Byproduct Formation
| Temperature (°C) | Desired Product Yield (%) | Alkene Byproduct (%) | Other Byproducts (%) |
| 25 | 45 | < 1 | 5 |
| 50 | 85 | 5 | 10 |
| 80 | 70 | 20 | 10 |
| 100 | 55 | 35 | 10 |
| Data is representative and will vary depending on the specific reaction. |
Table 2: Influence of Base on Selectivity in the Alkylation of 2-Naphthol
| Base | O-Alkylation Product (%) | C-Alkylation Product (%) |
| NaOH | 90 | 10 |
| K₂CO₃ | 75 | 25 |
| Cs₂CO₃ | 60 | 40 |
| Data is representative and will vary depending on the specific reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Over-alkylation in the N-alkylation of a Secondary Amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the secondary amine (1.2 equivalents), this compound (0.05 equivalents), and a suitable organic solvent (e.g., toluene).
-
Base Addition: Add an aqueous solution of a suitable base (e.g., 50% NaOH) to the flask.
-
Alkylating Agent Addition: Heat the mixture to the desired temperature (e.g., 60 °C) with vigorous stirring. Add the alkylating agent (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Mandatory Visualization
Caption: Mechanism of Phase Transfer Catalyzed Alkylation.
Caption: General Experimental Workflow for Alkylation.
Caption: Troubleshooting Decision Tree for Alkylation Reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfer.com [phasetransfer.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Addressing emulsion formation in biphasic reactions with Triethylmethylammonium bromide
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding emulsion formation when using Triethylmethylammonium bromide as a phase transfer catalyst (PTC).
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a biphasic reaction?
An emulsion is a stable mixture of two immiscible liquids, such as the aqueous and organic phases in a phase transfer catalysis (PTC) reaction.[1] In this state, one liquid is dispersed as microscopic droplets within the other.[1] Emulsions are typically undesirable as they severely complicate the workup process, specifically the separation of the two phases required for product isolation and purification.[1]
Q2: Why does the phase transfer catalyst this compound cause emulsions?
This compound is a quaternary ammonium salt.[2] Like many PTCs, it possesses surfactant-like (amphiphilic) properties, meaning it has an affinity for both aqueous and organic phases.[1][3] This property is essential for its function, which is to transport an anionic reactant from the aqueous phase into the organic phase where the reaction occurs.[1][2][4] However, this same amphiphilic nature allows the catalyst to accumulate at the interface between the two liquid phases, reducing interfacial tension and stabilizing the microscopic droplets of one phase within the other, which leads to the formation of a stable emulsion.[1][3]
Q3: What are the primary factors that contribute to the formation of a stable emulsion?
Several factors, often in combination, can lead to persistent emulsions[1]:
-
High Catalyst Concentration: An excessive concentration of this compound enhances its surfactant effect, promoting emulsification.[1]
-
Intense Agitation: High stirring speeds or vigorous shaking can shear the dispersed phase into very small, stable droplets that are difficult to separate.[1][5][6] Moderate agitation (e.g., 300-500 rpm) is often sufficient to create the interfacial area needed for the reaction without causing a problematic emulsion.[1]
-
Unfavorable Solvent Choice: Certain organic solvents, particularly those with some partial miscibility with water like dichloromethane (DCM), are known to promote emulsification more than others.[1][7]
-
Phase Volume Ratio: An imbalanced ratio of aqueous to organic phase volumes can contribute to emulsion stability.[1]
-
Reaction Byproducts: The reaction itself may generate surface-active byproducts that can act as emulsifying agents.[1]
Troubleshooting Guides
Guide 1: Proactive Strategies to Prevent Emulsion Formation
The most effective way to deal with an emulsion is to prevent it from forming in the first place.[8] Careful design of your experimental conditions is key.[1]
| Parameter | Recommendation | Rationale |
| Catalyst Concentration | Use the lowest effective concentration, typically 1-5 mol%.[1] | Minimizes the surfactant effect of the catalyst. |
| Agitation Speed | Use moderate agitation (e.g., 300-500 rpm).[1] | Creates sufficient interfacial area for reaction without high shear forces that form stable droplets.[1][9] |
| Solvent Selection | Prefer non-polar solvents with low water miscibility (e.g., Toluene, Hexane) over solvents like Dichloromethane (DCM).[1][7] | Reduces the tendency for the two phases to form a stable mixture.[1] |
| Aqueous Phase Ionic Strength | Pre-saturate the aqueous phase with an inert salt like NaCl or Na₂SO₄. | This "salting out" effect increases the polarity of the aqueous phase, which can help prevent the catalyst from overly stabilizing the interface.[10][11] |
| Order of Reagent Addition | Add the this compound catalyst last, after the other reagents have been mixed.[1] | Can prevent the initial formation of a highly stable emulsion that occurs when the catalyst is present from the outset.[1] |
Guide 2: Methodologies for Breaking Existing Emulsions
If an emulsion has already formed, there are several techniques to facilitate phase separation. It is recommended to try these methods sequentially, starting with the least invasive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. News - Effect of emulsification time and stirring speed on emulsification effect [yzzhitong.com]
- 6. yekeey.com [yekeey.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Refining Purification Techniques for Products from Triethylmethylammonium Bromide-Mediated Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for products synthesized using Triethylmethylammonium bromide (TEMABr).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEMABr) and what are its common applications in synthesis?
This compound (TEMABr) is a quaternary ammonium salt. In organic synthesis, it is commonly used as a phase transfer catalyst (PTC).[1][2] PTCs facilitate reactions between reactants located in immiscible phases, such as an aqueous and an organic layer, by transporting one of the reactants across the phase boundary, thereby increasing the reaction rate.[1][3][4]
Q2: What are the general challenges in purifying products from reactions involving TEMABr?
The primary challenge is the removal of the TEMABr catalyst and other ionic impurities from the desired organic product. Since TEMABr is a salt, it is often soluble in polar solvents, which can sometimes complicate extraction and purification, especially if the product has some polarity as well.[5] Additionally, like many ionic liquids, residual TEMABr can be viscous, making handling and purification difficult.[6]
Q3: How can I remove TEMABr from my reaction mixture?
The most common methods for removing TEMABr leverage its salt-like properties:
-
Aqueous Extraction: Since TEMABr is soluble in water, washing the organic reaction mixture with water or brine is an effective method to remove it.[6][7][8]
-
Precipitation/Crystallization: TEMABr is often insoluble in nonpolar organic solvents.[5][6] Adding a nonpolar "anti-solvent" such as diethyl ether or hexane to a reaction mixture where the product is soluble can cause the TEMABr to precipitate, after which it can be removed by filtration.
-
Silica Gel Chromatography: While TEMABr is highly polar and generally remains at the baseline on a silica gel column, it can sometimes be challenging to completely separate from polar products.
Q4: What are the common impurities I might encounter in a TEMABr-mediated synthesis?
Besides the unreacted starting materials and the TEMABr catalyst, common impurities can include byproducts from side reactions. In phase transfer catalysis, these can include products of hydrolysis or other competing reactions. If the synthesis involves a brominating agent, residual bromine-containing species might also be present.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from TEMABr-mediated syntheses.
Problem 1: Persistent Emulsion during Aqueous Workup
Cause: The presence of the quaternary ammonium salt (TEMABr) can sometimes act as a surfactant, leading to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.
Solutions:
| Solution | Description |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion. |
| Filtration through Celite | Pass the emulsified mixture through a pad of Celite® or a similar filter aid. This can help to break up the fine droplets of the emulsion. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. |
| Solvent Modification | Add a small amount of a different organic solvent with a lower polarity (e.g., hexane) or a more polar solvent (e.g., ethyl acetate) to alter the properties of the organic phase. |
Problem 2: Product is Contaminated with Residual TEMABr after Extraction
Cause: Incomplete removal of TEMABr during the aqueous workup, possibly due to the product having some water solubility and partitioning with the catalyst.
Solutions:
| Solution | Description |
| Repeated Aqueous Washes | Increase the number of washes with water or brine. |
| Anti-Solvent Precipitation | Dissolve the crude product in a minimal amount of a polar organic solvent (e.g., dichloromethane, acetone) and then add a nonpolar anti-solvent (e.g., diethyl ether, hexane) to precipitate the TEMABr.[5] The product should remain in solution. |
| Column Chromatography | Use a silica gel plug or a short column to remove the highly polar TEMABr. A polar solvent system may be required to elute the desired product while the TEMABr remains on the silica. |
Problem 3: Difficulty in Crystallizing the Final Product
Cause: The presence of residual TEMABr or other impurities can inhibit the crystallization of the desired product.
Solutions:
| Solution | Description |
| Thorough Purification Before Crystallization | Ensure that all ionic impurities, especially TEMABr, are removed by thorough aqueous extraction or precipitation before attempting crystallization. |
| Solvent Screening | Experiment with a variety of crystallization solvents of different polarities. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can be effective.[10] |
| Seeding | If a small amount of pure product is available, add a seed crystal to the supersaturated solution to initiate crystallization.[11] |
| Slow Cooling | Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator, to encourage the formation of well-defined crystals.[12] |
Quantitative Data: Solubility of Quaternary Ammonium Salts
Table 1: Solubility of Tetramethylammonium Bromide
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 20 | 55 |
| Methanol | 25 | 4.32 |
| 1-Butanol | 25 | 0.062 |
| Acetonitrile | 25 | 0.22 |
| Chloroform | 25 | 0.0057 |
| Diethyl ether | - | Insoluble |
Source:[13]
Table 2: Qualitative Solubility of Triethylmethylammonium Chloride
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | High |
| Intermediate Polarity | Acetone, Acetonitrile, Chloroform | Moderate to Low |
| Nonpolar | Hexane, Toluene, Diethyl ether | Insoluble or Sparingly Soluble |
Source:[6]
Table 3: Solubility of Tetraethylammonium Bromide
| Solvent Class | Examples | Expected Solubility |
| Polar Solvents | Water, Methanol | Soluble |
| Non-Polar Solvents | Hexane, Benzene | Limited Solubility |
Source:[14]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for TEMABr Removal
This protocol describes a standard aqueous workup to remove TEMABr from a reaction mixture in an organic solvent.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, toluene)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[7]
-
Allow the layers to separate. The aqueous layer will contain the dissolved TEMABr.
-
Drain the lower aqueous layer. If the organic layer is denser than water (e.g., dichloromethane), it will be the bottom layer.
-
Repeat the washing step with deionized water two more times.
-
Finally, wash the organic layer with an equal volume of brine to remove any remaining water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization for Product Purification
This protocol provides a general method for purifying a solid organic product.
Materials:
-
Crude solid product
-
Appropriate recrystallization solvent (a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until the solvent boils.[15]
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[16]
-
If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[15]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[16]
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Column Chromatography for Product Purification
This protocol outlines the basic steps for purifying a compound using silica gel column chromatography.
Materials:
-
Crude product
-
Silica gel
-
Chromatography column
-
Eluent (a solvent or mixture of solvents that will separate the components of the mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring the separation
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.[17]
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elute the column: Carefully add the eluent to the top of the column and begin collecting fractions as the solvent flows through.[18]
-
Monitor the separation: Analyze the collected fractions by Thin Layer Chromatography (TLC) to determine which fractions contain the desired product.[18]
-
Combine and concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for purification after TEMABr-mediated synthesis.
Caption: Troubleshooting decision tree for common purification problems.
Caption: Mechanism of Phase Transfer Catalysis with TEMABr (Q⁺Br⁻).
References
- 1. benchchem.com [benchchem.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tetramethylammonium bromide [chemister.ru]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
Triethylmethylammonium bromide vs. Tetrabutylammonium bromide (TBAB) in phase transfer catalysis
An Objective Comparison of Triethylmethylammonium Bromide and Tetrabutylammonium Bromide for Phase Transfer Catalysis
Introduction
Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] The choice of a phase transfer catalyst is critical and can significantly influence reaction rates, yields, and process efficiency.[3] Quaternary ammonium salts are a prominent class of PTCs, with Tetrabutylammonium bromide (TBAB) being one of the most widely used.[4][5] This guide provides a detailed, objective comparison between this compound (TEMA Br) and the benchmark catalyst, Tetrabutylammonium bromide (TBAB), to assist researchers, scientists, and drug development professionals in catalyst selection.
While direct comparative experimental data for this compound in phase transfer catalysis is not extensively available in peer-reviewed literature, this guide extrapolates its potential performance based on established structure-activity relationships and comparisons with structurally similar catalysts like Triethylmethylammonium chloride (TEMAC).[3][6]
Physicochemical Properties
The fundamental properties of a phase transfer catalyst dictate its behavior and efficacy in a biphasic system. A summary of the key physicochemical properties of TEMA Br and TBAB is presented below.
| Property | This compound (TEMA Br) | Tetrabutylammonium Bromide (TBAB) |
| Synonyms | Methyltriethylammonium bromide[7] | TBAB, Tetra-n-butylammonium bromide[8] |
| CAS Number | 2700-16-5[7][9] | 1643-19-2[8] |
| Molecular Formula | C₇H₁₈BrN[9][10] | C₁₆H₃₆BrN[11] |
| Molecular Weight | 196.13 g/mol [9][10] | 322.37 g/mol [11] |
| Appearance | White crystalline powder[7][10] | White, deliquescent crystals[8][12] |
| Melting Point | ~307 °C (decomposes)[7][10] | 102-106 °C[12] |
| Solubility | Practically insoluble in water; Soluble in methanol[13] | Soluble in water, alcohol, ether, acetone[8][12] |
Structural Considerations and Catalytic Performance
The efficacy of a quaternary ammonium salt as a PTC is primarily determined by the structure of its cation, specifically the nature and size of the alkyl groups attached to the nitrogen atom.[6] These features govern the catalyst's lipophilicity (affinity for the organic phase), which is crucial for its function.[3]
-
Tetrabutylammonium Bromide (TBAB): Featuring four butyl groups, the tetrabutylammonium cation is large and significantly lipophilic. This high affinity for the organic phase allows it to efficiently shuttle anions from the aqueous phase to the organic phase where the reaction occurs.[4][6] The bulky, symmetric structure effectively shields the positive charge on the nitrogen, promoting the formation of a highly reactive, "naked" anion in the organic medium.[6] Its high thermal and chemical stability also contributes to its widespread use.[8][12]
-
This compound (TEMA Br): With three ethyl groups and one methyl group, the triethylmethylammonium cation is considerably smaller and less lipophilic than the tetrabutylammonium cation.[6] This lower lipophilicity suggests a different partitioning behavior between the aqueous and organic phases. While it can function as a PTC, its efficiency may be lower in many standard applications compared to TBAB, as it may not transfer anions into the organic phase as effectively. However, its smaller size could be advantageous in reactions where steric hindrance around the catalytic center is a concern.[6]
General Mechanism of Phase Transfer Catalysis
The diagram below illustrates the fundamental cycle of a quaternary ammonium salt (Q⁺X⁻) in facilitating the reaction between an organic-soluble substrate (R-Y) and an aqueous-soluble nucleophile (Nu⁻).
Caption: The catalytic cycle in phase transfer catalysis.
Experimental Protocols
To provide a practical basis for comparison, a detailed, representative methodology for a phase transfer-catalyzed Williamson ether synthesis is provided below. This protocol can be adapted for either TEMA Br or TBAB.
Williamson Ether Synthesis: General Protocol
Objective: To synthesize an ether (e.g., n-butyl phenyl ether) from a phenol and an alkyl halide using PTC.
Materials:
-
Phenol (or substituted phenol)
-
Alkyl halide (e.g., n-butyl bromide)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene (or other suitable organic solvent)
-
Phase Transfer Catalyst (TBAB or TEMA Br, 1-5 mol%)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: A typical experimental workflow for PTC ether synthesis.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the phenol (1.0 eq), toluene, and the aqueous sodium hydroxide solution.
-
Catalyst Addition: Add the phase transfer catalyst (TEMA Br or TBAB, 0.01-0.05 eq) to the vigorously stirring biphasic mixture.[6]
-
Substrate Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-80°C) and maintain vigorous stirring to ensure efficient mixing between the phases. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene. Combine all organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.[6]
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Comparative Performance and Catalyst Selection
| Feature | This compound (TEMA Br) | Tetrabutylammonium Bromide (TBAB) |
| Anion Extraction Efficiency | Moderate: Lower lipophilicity may result in less efficient transfer of anions from the aqueous to the organic phase.[6] | High: High lipophilicity enables very effective transfer of anions into the organic phase, leading to faster reaction rates.[4][6] |
| Typical Applications | Potentially useful in reactions sensitive to steric bulk or where moderate reactivity is desired. | A general-purpose, highly effective PTC for a broad range of reactions including alkylations, oxidations, and polymerizations.[4][5][14] |
| Thermal Stability | Moderate: Susceptible to Hofmann elimination at high temperatures in the presence of a strong base.[15][16] | Good: More thermally stable than less substituted ammonium salts, but also susceptible to Hofmann elimination under harsh basic conditions.[12][15][16] |
| Cost-Effectiveness | Potentially lower cost due to simpler starting materials (triethylamine vs. tributylamine). | Widely available and cost-effective for industrial applications due to high efficiency and broad utility.[8][12] |
| Separation/Work-up | Higher polarity may simplify removal from nonpolar organic products. | Lower polarity can sometimes complicate removal from nonpolar products. |
Conclusion
Tetrabutylammonium bromide (TBAB) is a versatile and highly effective phase transfer catalyst for a wide array of organic transformations, owing to the high lipophilicity of its cation.[4] Its performance is well-documented, making it a reliable choice for most applications.
This compound (TEMA Br), while less common, represents a more compact and less lipophilic alternative.[6] Based on structure-activity principles, it is expected to be a less potent catalyst than TBAB in reactions where efficient anion transfer into a nonpolar organic phase is paramount. However, it may find utility in specific applications where moderate activity is sufficient, steric factors are at play, or its distinct solubility profile offers advantages in product purification. For researchers and process chemists, TBAB remains the superior starting point for developing a PTC-based process, with TEMA Br being a potential alternative for optimization studies.
References
- 1. nbinno.com [nbinno.com]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 2700-16-5 [amp.chemicalbook.com]
- 8. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]
- 9. This compound | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Tetrabutylammonium Bromide | C16H36N.Br | CID 74236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tetrabutylammonium bromide CAS#: 1643-19-2 [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Triethylmethylammonium Bromide and Benzyltriethylammonium Chloride as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative study of two prominent quaternary ammonium salts, Triethylmethylammonium bromide and Benzyltriethylammonium chloride (BTEAC). Both compounds are widely utilized as phase transfer catalysts (PTCs) in a variety of organic synthesis applications, facilitating reactions between reactants in immiscible phases. The selection of an appropriate PTC is critical for optimizing reaction kinetics, yields, and overall process efficiency. This document provides an objective comparison of their performance, supported by physicochemical data and detailed experimental methodologies for key reactions, to aid researchers in making informed decisions for their specific synthetic needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and BTEAC is essential for predicting their behavior in a given reaction system. These properties, particularly lipophilicity and steric hindrance, play a crucial role in their efficacy as phase transfer catalysts.
| Property | This compound | Benzyltriethylammonium chloride (BTEAC) |
| CAS Number | 2700-16-5[1] | 56-37-1[2] |
| Molecular Formula | C₇H₁₈BrN[1][3] | C₁₃H₂₂ClN[2][4] |
| Molecular Weight | 196.13 g/mol [1][3] | 227.77 g/mol [5] |
| Appearance | White crystalline powder[3] | White to off-white crystalline powder[2][6] |
| Melting Point | 307 °C (decomposes)[3] | 190-192 °C (decomposes)[2][7] |
| Solubility | Soluble in water and polar organic solvents.[8] | Soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane.[2][9] |
| Key Structural Feature | Asymmetric, moderately lipophilic cation with smaller steric bulk. | Asymmetric cation with a benzyl group contributing to increased lipophilicity. |
Performance Comparison in Nucleophilic Substitution Reactions
Direct, side-by-side experimental comparisons of this compound and BTEAC under identical conditions are limited in published literature. However, by examining their performance in representative nucleophilic substitution reactions, such as the Williamson ether synthesis, valuable insights can be drawn. The efficacy of a PTC in these reactions is heavily dependent on its ability to transfer the anionic nucleophile from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
The lipophilicity of the quaternary ammonium cation is a key determinant of its catalytic activity. The benzyl group in BTEAC provides greater lipophilicity compared to the methyl and ethyl groups in this compound, which may enhance its ability to partition into the organic phase and facilitate the transfer of the nucleophile.[2]
Illustrative Performance Data (from separate studies):
| Reaction Parameter | Synthesis of Benzyl Phenyl Ether (Illustrative for BTEAC) | Synthesis of Alkyl Aryl Ethers (General) |
| Reactants | Phenol, Benzyl Chloride, NaOH (aq) | Phenol, Alkyl Halide, Base (aq) |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) | This compound |
| Catalyst Loading | Catalytic amount | Typically 1-5 mol% |
| Solvent System | Toluene / Water | Biphasic (e.g., Toluene/Water) |
| Temperature | Not specified | Varies (e.g., 70°C)[3] |
| Reaction Time | Not specified | Varies |
| Reported Yield | High yields are generally reported for BTEAC in such reactions. | Specific yield data is scarce in readily available literature, but it is expected to be an effective catalyst. |
Disclaimer: The data presented above is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under the same experimental conditions.
Experimental Protocols
To provide a framework for a direct comparative study, a detailed methodology for a representative phase transfer-catalyzed reaction, the Williamson ether synthesis, is provided below. This protocol can be adapted to evaluate the performance of both this compound and BTEAC.
General Protocol for the Synthesis of n-Butyl Phenyl Ether via Williamson Ether Synthesis
Objective: To compare the catalytic efficiency of this compound and Benzyltriethylammonium chloride in the synthesis of n-butyl phenyl ether from phenol and n-butyl bromide.
Materials:
-
Phenol
-
n-Butyl bromide
-
Sodium hydroxide (NaOH)
-
This compound
-
Benzyltriethylammonium chloride (BTEAC)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, extraction, and purification
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1 equivalent) in toluene.
-
Aqueous Phase Addition: Add an aqueous solution of sodium hydroxide (e.g., 50% w/w) to the flask.
-
Catalyst Addition: In separate, parallel experiments, add this compound (e.g., 2-5 mol%) to one flask and Benzyltriethylammonium chloride (e.g., 2-5 mol%) to another.
-
Alkylating Agent Addition: Slowly add n-butyl bromide (1.1 equivalents) to the vigorously stirring biphasic mixture.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 70-80°C) and maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude n-butyl phenyl ether by distillation or column chromatography.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
-
Calculate the yield for each catalyst and compare their performance based on reaction time and product yield.
-
Visualizations
Mechanism of Phase Transfer Catalysis
The following diagram illustrates the general mechanism by which quaternary ammonium salts like this compound and BTEAC facilitate reactions between immiscible aqueous and organic phases.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. orgchemres.org [orgchemres.org]
A Comparative Performance Analysis of Triethylmethylammonium Bromide and Other Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative evaluation of Triethylmethylammonium bromide (TEMAB) against other widely used quaternary ammonium salts (QAS), including Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC), and Cetyltrimethylammonium bromide (CTAB). The objective is to assist researchers in selecting the most suitable QAS for their specific applications by presenting a comprehensive analysis of their performance as phase transfer catalysts and antimicrobial agents, supported by available experimental data and detailed methodologies.
Physicochemical Properties
The efficacy and suitability of a quaternary ammonium salt for a particular application are largely dictated by its physicochemical properties. These properties, such as molecular weight, solubility, and lipophilicity, are influenced by the nature of the alkyl groups attached to the nitrogen atom and the counter-ion.[1][2]
| Property | This compound (TEMAB) | Tetrabutylammonium bromide (TBAB) | Benzyltriethylammonium chloride (BTEAC) | Cetyltrimethylammonium bromide (CTAB) |
| Molecular Formula | C₇H₁₈BrN | C₁₆H₃₆BrN | C₁₃H₂₂ClN | C₁₉H₄₂BrN |
| Molecular Weight ( g/mol ) | 196.13[3] | 322.37[1] | 227.77[1] | 364.45[1] |
| Appearance | White or off-white powder or crystalline powder[4] | White crystalline solid[1] | White to off-white powder[1] | White powder[1] |
| Solubility in Water | Practically insoluble[4] | Moderate[1] | High[1] | Soluble[1] |
| Lipophilicity | Low | Moderate | High | Very High[1] |
Note: The lipophilicity of the cation is a critical factor in its efficacy as a phase-transfer catalyst, influencing its ability to transport anions from an aqueous phase to an organic phase.[1]
Performance as Phase Transfer Catalysts
Quaternary ammonium salts are extensively utilized as phase transfer catalysts (PTCs) to facilitate reactions between reactants located in immiscible phases, thereby increasing reaction rates and yields under milder conditions.[1][5] The catalytic efficiency is largely dependent on the structure of the QAS.[6]
Comparative Performance in Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction that provides a valuable benchmark for evaluating the performance of PTCs. While direct comparative data for this compound is limited, data for the structurally similar Triethylmethylammonium chloride (TEMAC) is used as a proxy.
| Catalyst | Reaction | Yield (%) | Reaction Time (h) |
| TEMAC (proxy for TEMAB) | O-Alkylation of 2-Naphthol | Expected High[7] | 4[7] |
| Tetrabutylammonium bromide (TBAB) | Synthesis of n-Butyl Phenyl Ether | 92 | 4[6] |
| Benzyltriethylammonium chloride (BTEAC) | Synthesis of Amyl Phenyl Ether | 85 | 5[6] |
Disclaimer: The data presented is compiled from different sources for illustrative purposes and may not represent a direct head-to-head comparison under the same experimental conditions.
General Mechanism of Phase Transfer Catalysis
The mechanism of phase transfer catalysis involves the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The QAS facilitates this transfer.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide under phase transfer catalysis conditions.[6]
Materials:
-
Phenol (e.g., 2-Naphthol)
-
Alkyl halide (e.g., Benzyl chloride)
-
Quaternary ammonium salt (e.g., TEMAB, TBAB, BTEAC) (1-5 mol%)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH in deionized water to prepare the aqueous phase.
-
Add the phenol to the aqueous NaOH solution and stir until dissolved.
-
Add the organic solvent (toluene) and the alkyl halide.
-
Add the phase transfer catalyst to the biphasic mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as crystallization or column chromatography.
Performance as Antimicrobial Agents
Quaternary ammonium salts are widely used as disinfectants and antimicrobial agents due to their ability to disrupt microbial cell membranes.[2][8] Their efficacy is highly dependent on their chemical structure, particularly the length of the alkyl chains.[9]
Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Quaternary Ammonium Salt | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound (TEMAB) | Data not readily available | Data not readily available |
| Tetrabutylammonium bromide (TBAB) | >64[10] | >64[10] |
| Benzyltriethylammonium chloride (BTEAC) | Data not readily available | Data not readily available |
| Cetyltrimethylammonium bromide (CTAB) | 1.95[2] | 7.81[2] |
Note: The presented MIC values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Generally, QAS with longer alkyl chains, such as CTAB, exhibit greater antimicrobial activity.[8][9]
General Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for QAS involves the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.[9][11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a QAS against a bacterial strain.
Materials:
-
Quaternary ammonium salt to be tested
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the QAS in a suitable solvent.
-
Perform serial two-fold dilutions of the QAS stock solution in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for a negative control well) with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (medium and inoculum without QAS) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the QAS that shows no visible turbidity (growth). The MIC can also be determined by measuring the optical density at 600 nm.
Cytotoxicity
An important aspect of the performance evaluation of QAS, particularly for applications in drug development and biomedical materials, is their cytotoxicity. Some QAS, especially those with long aliphatic chains, can exhibit significant toxicity to human cells.[12] For example, Cetyltrimethylammonium bromide (CTAB) has been shown to be highly toxic to human skin cells.[12] The cytotoxicity of this compound is not as extensively documented in readily available literature. In vivo and in vitro toxicity studies on deep eutectic solvents containing tetrabutylammonium bromide have been conducted, providing some insight into its toxicological profile.[13]
Conclusion
The selection of an appropriate quaternary ammonium salt is a critical decision that hinges on the specific requirements of the intended application.
-
For Phase Transfer Catalysis: this compound, with its smaller size and lower lipophilicity, may be advantageous in specific steric situations. However, for reactions requiring high lipophilicity to facilitate the transfer of anions into the organic phase, larger QAS like Tetrabutylammonium bromide or Benzyltriethylammonium chloride may offer superior performance.[6]
-
For Antimicrobial Applications: The length of the alkyl chain is a dominant factor in determining antimicrobial efficacy. Cetyltrimethylammonium bromide, with its long C16 alkyl chain, demonstrates potent antimicrobial activity.[2] The shorter alkyl groups of this compound suggest it would likely be a less effective antimicrobial agent compared to QAS with longer alkyl chains.
Researchers and drug development professionals must carefully weigh the desired properties—catalytic activity, antimicrobial efficacy, and potential cytotoxicity—when selecting a quaternary ammonium salt for their work. The experimental protocols provided in this guide serve as a foundation for conducting comparative studies to make informed decisions.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro toxicity profile of tetrabutylammonium bromide and alcohol-based deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Catalytic Efficacy of Triethylmethylammonium Bromide in O-Alkylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triethylmethylammonium bromide's catalytic performance in O-alkylation reactions against other common phase-transfer catalysts. Due to a notable scarcity of published, direct quantitative data for this compound in specific O-alkylation reactions, this guide utilizes data for the structurally similar catalyst, Benzyltriethylammonium chloride (BTEAC), as a proxy to facilitate a meaningful comparison. The experimental data presented is compiled from various sources and is intended for illustrative and comparative purposes.
Comparative Performance of Phase-Transfer Catalysts in O-Alkylation
The efficacy of a phase-transfer catalyst (PTC) in O-alkylation is determined by its ability to efficiently transfer the alkoxide or phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs.[1][2] Key performance indicators include reaction yield and time. The following tables summarize the performance of various quaternary ammonium salts in O-alkylation reactions.
Table 1: Comparison of Catalysts in the Synthesis of Phenyl Ethers
| Reaction Parameter | Synthesis of n-Butyl Phenyl Ether[1] | Synthesis of Amyl Phenyl Ether[1] |
| Substrate | Sodium Phenoxide | Phenol, NaOH (aq) |
| Alkylating Agent | n-Butyl Bromide | Amyl Bromide |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Benzyltriethylammonium chloride (BTEAC)* |
| Catalyst Loading | 0.003 mol | Catalytic amount |
| Solvent System | Toluene / Water | Not specified (Liquid-Liquid PTC) |
| Temperature | 70°C | Not specified |
| Reaction Time | 4 hours | 35 minutes |
| Product Yield | 65.8% | 86.2% |
*Benzyltriethylammonium chloride (BTEAC) is used as a proxy for this compound due to structural similarities and data availability.
Table 2: Comparison of Catalysts in the O-Alkylation of Salicylamide
| Catalyst | Reaction Time | Product Yield |
| Tetrabutylammonium bromide (TBAB) | 15 min | 79% |
| Benzyltriethylammonium chloride (BTEAC) | 15 min | 88% |
| Triethylbenzylammonium chloride (TEBA) | 15 min | 89% |
| Triethylammonium chloride (TEAC) | 15 min | 74% |
| No Catalyst | 10 min (under ultrasound) | 30% |
Conditions: Solvent-free, 80°C for the 15 min reactions. Ultrasound-assisted reaction with K₂CO₃ in water for the 10 min reaction.
From the available data, catalysts with moderate lipophilicity, such as BTEAC, may offer superior performance in certain Sₙ2 reactions like O-alkylation, exhibiting higher yields in shorter reaction times compared to highly lipophilic catalysts like TBAB.[1] The optimal catalyst choice often depends on finding a balance between solubility in the aqueous and organic phases to facilitate an efficient catalytic cycle.[1]
Experimental Protocols
Below is a detailed, representative methodology for a phase-transfer catalyzed O-alkylation, specifically the Williamson ether synthesis.
General Protocol for O-Alkylation of a Phenol using a Quaternary Ammonium Salt:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 equivalent) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Addition: Add an aqueous solution of a strong base, such as 50% w/w sodium hydroxide (NaOH), to the flask.
-
Catalyst Addition: Add the phase-transfer catalyst, such as this compound (typically 1-5 mol%), to the vigorously stirred biphasic mixture.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 70°C or reflux) and maintain vigorous stirring to ensure a large interfacial area between the two phases.
-
Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude ether can be further purified by distillation or column chromatography if necessary.
Visualizing the Process
Diagrams of Workflow and Catalytic Cycle
To better illustrate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for a typical phase-transfer catalyzed O-alkylation reaction.
References
Benchmarking the Performance of Triethylmethylammonium Bromide in Specific Organic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triethylmethylammonium bromide (TEMA Br), a quaternary ammonium salt, serves as a phase-transfer catalyst (PTC) in a variety of organic transformations. Its efficacy stems from its ability to facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields. This guide provides an objective comparison of TEMA Br's anticipated performance with other common alternatives, supported by experimental data from analogous systems.
Due to a scarcity of direct comparative studies for this compound in the public domain, this guide leverages performance data from its close structural analogs, Triethylmethylammonium chloride (TEMAC) and the widely used Tetrabutylammonium bromide (TBAB). This approach allows for an informed estimation of TEMA Br's catalytic activity in key organic reactions.
Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysts like TEMA Br operate by pairing with an anionic reactant in the aqueous phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.
A Comparative Analysis of the Lipophilicity of Different Quaternary Ammonium Salt Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipophilicity of various quaternary ammonium salt catalysts, crucial for their function as phase transfer catalysts in numerous chemical reactions. The selection of an appropriate catalyst, governed by its ability to partition between aqueous and organic phases, is paramount for reaction efficiency and yield. This document presents experimental data on the lipophilicity of common quaternary ammonium salts, details the methodologies for its determination, and explores the structure-activity relationship.
Data Presentation: Lipophilicity of Quaternary Ammonium Salt Catalysts
The lipophilicity of a compound is experimentally determined by its partition coefficient (P) between an organic solvent (typically n-octanol) and water. This is commonly expressed as logP, the logarithm of the partition coefficient. A higher logP value indicates greater lipophilicity. The following table summarizes the experimentally determined logP values for several common quaternary ammonium salt catalysts.
| Catalyst Name | Abbreviation | Chemical Structure | LogP Value | Citation |
| Benzyltrimethylammonium chloride | BTMAC | C₆H₅CH₂N(CH₃)₃⁺Cl⁻ | -2.47 | [1] |
| Tetrabutylammonium bromide | TBAB | (C₄H₉)₄N⁺Br⁻ | 0.839 | |
| Tetrahexylammonium bromide | THAB | (C₆H₁₃)₄N⁺Br⁻ | Not Found | |
| Cetyltrimethylammonium bromide | CTAB | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | Not Found | |
| Aliquat 336 (Methyltrioctylammonium chloride) | [CH₃(C₈H₁₇)₃N]⁺Cl⁻ | 4.5 |
Note on Data Availability: Experimentally determining the logP values for long-chain quaternary ammonium salts like Tetrahexylammonium bromide and Cetyltrimethylammonium bromide is challenging due to their surfactant properties, which can lead to the formation of micelles and complicate the partitioning behavior in the standard octanol-water system.[2] While specific experimental logP values were not found in the literature for these compounds under standardized conditions, it is well-established that lipophilicity increases with the length of the alkyl chains.[3] Therefore, it is expected that the logP values for THAB and CTAB would be significantly higher than that of TBAB.
Experimental Protocols
The determination of the octanol-water partition coefficient (logP) is a critical experimental procedure for quantifying the lipophilicity of a substance. The two most common and accepted methods are the Shake-Flask Method and the High-Performance Liquid Chromatography (HPLC) Method.
The shake-flask method is the "gold standard" for logP determination and involves directly measuring the concentration of the solute in both the n-octanol and water phases after they have reached equilibrium.
a. Principle: A solution of the test substance in either n-octanol or water is shaken in a vessel with the other immiscible solvent. After centrifugation to separate the phases, the concentration of the substance in each phase is determined by a suitable analytical method. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
b. Materials:
-
n-Octanol (analytical grade, saturated with water)
-
Water (deionized or distilled, saturated with n-octanol)
-
Test quaternary ammonium salt catalyst
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
c. Procedure:
-
Preparation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Preparation of Test Solution: Dissolve a known amount of the quaternary ammonium salt in the pre-saturated water. The concentration should be below the critical micelle concentration (CMC) for surfactant-like compounds.
-
Partitioning:
-
Place a known volume of the aqueous solution of the test substance and a known volume of the pre-saturated n-octanol into a separatory funnel or centrifuge tube.
-
Shake the vessel for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw aliquots from both the aqueous and the n-octanol phases.
-
Determine the concentration of the test substance in each phase using a suitable analytical technique.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]
-
The logP is then calculated as: logP = log₁₀(P)
-
The HPLC method is an indirect method that estimates the logP value based on the retention time of the compound on a reversed-phase HPLC column.
a. Principle: A correlation is established between the retention time of a series of standard compounds with known logP values and their respective logP values. The retention time of the test substance is then measured under the same conditions, and its logP is determined by interpolation from the calibration curve.
b. Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
Standard compounds with a range of known logP values
-
Test quaternary ammonium salt catalyst
c. Procedure:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, typically a mixture of an organic solvent and water. The composition of the mobile phase can be adjusted to achieve appropriate retention times.
-
Calibration:
-
Inject a series of standard compounds with known logP values onto the HPLC column.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀ where t₀ is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting log(k) versus the known logP values of the standards.
-
-
Analysis of Test Substance:
-
Dissolve the test quaternary ammonium salt in the mobile phase.
-
Inject the solution onto the HPLC column under the same conditions used for the standards.
-
Measure the retention time (t_R) of the test substance.
-
-
Calculation of LogP:
-
Calculate the capacity factor (k) for the test substance.
-
Using the calibration curve, determine the logP value corresponding to the log(k) of the test substance.
-
Mandatory Visualization
Caption: Relationship between catalyst structure, lipophilicity, and performance.
This guide provides a foundational understanding of the lipophilicity of quaternary ammonium salt catalysts. For specific applications, it is recommended to consult the primary literature and consider the specific reaction conditions, as the optimal catalyst will depend on the nature of the reactants and the solvent system employed.
References
Quantifying the Catalytic Efficiency of Triethylmethylammonium Bromide in Kinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst (PTC) is a critical decision that can significantly impact reaction kinetics and overall process efficiency. This guide provides a comprehensive comparison of triethylmethylammonium bromide's catalytic activity against other common alternatives, supported by experimental data and detailed methodologies.
This compound is a quaternary ammonium salt frequently employed as a phase-transfer catalyst. Its role is to facilitate the transport of reactants between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates. The efficiency of a PTC is determined by its ability to effectively shuttle anions into the organic phase where the reaction occurs. This guide delves into the quantitative aspects of this catalytic activity, offering a comparative analysis with other widely used PTCs.
Comparative Analysis of Phase-Transfer Catalysts
The catalytic performance of this compound is best understood in the context of other quaternary ammonium salts. Factors such as the size and structure of the alkyl groups attached to the nitrogen atom influence the catalyst's lipophilicity and, consequently, its catalytic efficacy.
| Catalyst | Structure | Key Physicochemical Properties | Typical Applications |
| This compound | (CH₃)(C₂H₅)₃N⁺Br⁻ | Compact, moderately lipophilic. | Dichlorocyclopropanation, Williamson Ether Synthesis. |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | High lipophilicity due to four butyl groups, widely effective for a broad range of reactions.[1] | Nucleophilic substitution, oxidation, alkylation.[1] |
| Benzyltriethylammonium Chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | Structurally similar to triethylmethylammonium salts, with an added benzyl group enhancing lipophilicity. | Dichlorocyclopropanation, alkylation. |
| Cetyltrimethylammonium Bromide (CTAB) | [CH₃(CH₂)₁₅]N(CH₃)₃⁺Br⁻ | Long alkyl chain provides high surface activity, often used in micellar catalysis.[2] | Oxidation reactions, synthesis of nanoparticles.[2] |
Experimental Protocols for Kinetic Studies
To quantify the catalytic activity of this compound and its alternatives, well-defined experimental protocols are essential. Below are methodologies for two common phase-transfer catalyzed reactions.
Dichlorocyclopropanation of an Olefin
This reaction is a classic example of phase-transfer catalysis where dichlorocarbene (:CCl₂), generated in situ, reacts with an olefin.
Materials:
-
Olefin (e.g., styrene)
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., this compound, Tetrabutylammonium Bromide)
-
Organic solvent (e.g., dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer is charged with the olefin, chloroform, and the internal standard dissolved in the organic solvent.
-
The phase-transfer catalyst (typically 1-5 mol% relative to the olefin) is added to the mixture.
-
The 50% NaOH solution is added, and the mixture is vigorously stirred at a constant temperature.
-
Aliquots of the organic phase are withdrawn at regular time intervals.
-
The reaction progress is monitored by gas chromatography (GC) by analyzing the disappearance of the olefin and the appearance of the dichlorocyclopropane product relative to the internal standard.
-
Pseudo-first-order rate constants can be determined by plotting ln([olefin]₀/[olefin]t) versus time.
Williamson Ether Synthesis
This reaction involves the synthesis of an ether from an organohalide and a deprotonated alcohol (alkoxide), facilitated by a phase-transfer catalyst.[3]
Materials:
-
Phenol or an alcohol
-
Alkyl halide (e.g., 1-bromobutane)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Phase-transfer catalyst (e.g., this compound, Tetrabutylammonium Bromide)
-
Organic solvent (e.g., toluene or chlorobenzene)
Procedure:
-
A reaction vessel is charged with the phenol or alcohol, the alkyl halide, and the phase-transfer catalyst in the chosen organic solvent.
-
The aqueous solution of NaOH or KOH is added to the mixture.
-
The biphasic mixture is heated to the desired temperature and stirred vigorously to ensure efficient mixing of the phases.
-
The reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to follow the consumption of the reactants and the formation of the ether product.
-
Kinetic data can be obtained by analyzing the concentration of reactants and products over time.
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved in phase-transfer catalysis, graphical representations of the reaction mechanism and experimental workflow are invaluable.
Caption: Mechanism of Phase-Transfer Catalysis.
The diagram above illustrates the fundamental steps in a typical phase-transfer catalyzed reaction. The catalyst cation (Q⁺) forms an ion pair with the reactant anion (Y⁻) at the interface of the aqueous and organic phases. This ion pair (Q⁺Y⁻) is sufficiently lipophilic to move into the organic phase, where it reacts with the organic substrate (RX) to form the product (RY) and a new ion pair (Q⁺X⁻). The catalyst is then regenerated by returning to the aqueous phase to exchange the byproduct anion (X⁻) for a new reactant anion (Y⁻), thus completing the catalytic cycle.
Caption: Experimental Workflow for Kinetic Studies.
The workflow diagram outlines the key stages in performing a kinetic study of a phase-transfer catalyzed reaction. It begins with the careful setup of the reaction, followed by controlled execution and systematic sampling. The final stage involves the analysis of the collected samples to determine the reaction kinetics, which allows for the quantification and comparison of the catalytic activity of different phase-transfer catalysts.
Conclusion
While direct, comprehensive kinetic data for this compound is not extensively available in the public domain, its catalytic activity can be effectively evaluated and compared to other phase-transfer catalysts through standardized kinetic studies of well-established reactions like dichlorocyclopropanation and Williamson ether synthesis. The choice of catalyst will ultimately depend on the specific reaction conditions, desired reaction rate, and economic considerations. The methodologies and comparative framework presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
A Head-to-Head Comparison of Triethylmethylammonium Bromide and Phosphonium-Based Catalysts in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst is a critical decision that can profoundly influence reaction yields, selectivity, and overall process efficiency. This guide provides an objective, data-driven comparison between Triethylmethylammonium bromide, a common quaternary ammonium salt, and the broader class of phosphonium-based catalysts. While direct comparative studies between this compound and a wide array of phosphonium catalysts under identical conditions are limited in publicly available literature, this guide draws upon data from studies comparing the broader classes of ammonium and phosphonium catalysts to provide valuable insights into their relative performance.[1]
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic layer. The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1]
General Performance Comparison: Stability and Activity
A crucial differentiator between the two classes of catalysts is their thermal and chemical stability. Phosphonium-based catalysts generally exhibit higher thermal and chemical stability compared to their quaternary ammonium counterparts.[2][3][4] Quaternary ammonium salts, including this compound, are susceptible to a degradation pathway known as Hofmann elimination, particularly in the presence of a strong base and heat.[2][3] This reaction leads to the formation of an alkene and a tertiary amine, which can reduce catalyst efficiency and introduce impurities into the reaction mixture.[2][3] Phosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring elevated temperatures or strongly basic conditions.[2][3] The primary degradation pathway for phosphonium salts under basic conditions involves the formation of a phosphine oxide and a hydrocarbon, which typically requires more forcing conditions.[2]
In terms of catalytic activity, both phosphonium and ammonium salts are effective in a wide range of phase transfer reactions. However, in certain applications, phosphonium-based catalysts have demonstrated superior performance. This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[2][3]
Quantitative Performance Data
The following tables summarize quantitative data from studies comparing the performance of phosphonium and ammonium-based phase transfer catalysts in specific reactions.
Table 1: Comparison of Catalysts in the Alkylation of Sodium Benzoate
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[2]
Table 2: Comparison of Catalysts in the Leaching of Metals from Spent Hydrodesulfurization Catalysts
| Catalyst System | Catalyst Type | Metal | Recovery Rate (%) |
| Phosphonium-based (Cyp-IL) | Phosphonium Ionic Liquid | Molybdenum (Mo) | 91 |
| Vanadium (V) | 82.5 | ||
| Ammonium-based (Ali-IL) | Ammonium Ionic Liquid | Molybdenum (Mo) | Not Specified |
| Vanadium (V) | Not Specified |
Note: The recovery rates for the ammonium-based catalyst were not specified in the available source.[5]
Mechanistic Insights and Degradation Pathways
The general mechanism of phase transfer catalysis is similar for both quaternary ammonium and phosphonium salts, involving the transport of an anion from the aqueous phase to the organic phase.
The key difference in their chemical behavior under basic conditions lies in their degradation pathways.
Experimental Protocols
The following are representative experimental protocols that can be adapted to evaluate and compare the performance of this compound and various phosphonium-based catalysts.
Protocol 1: O-Alkylation of a Phenol
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide under phase transfer catalysis conditions.[1]
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Phase Transfer Catalyst (this compound or a phosphonium salt) (0.01 - 0.05 eq)
-
Aqueous Sodium Hydroxide (50% w/w)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the phenol in the organic solvent.
-
Add the phase transfer catalyst to the solution.
-
Slowly add the aqueous sodium hydroxide solution through the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, add the alkyl halide dropwise.
-
Heat the mixture to the desired temperature (e.g., 60 °C) and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Synthesis of Polycarbonate
This protocol outlines the synthesis of polycarbonate from bisphenol A (BPA) and diphenyl carbonate (DPC) and can be adapted to compare this compound and a thermally stable phosphonium catalyst.[1]
Materials:
-
Bisphenol A (BPA) (1.0 eq)
-
Diphenyl carbonate (DPC) (1.05 eq)
-
Catalyst (this compound or a phosphonium salt) (5 x 10⁻⁴ eq)
Procedure:
-
Charge the BPA, DPC, and catalyst into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.
-
Heat the mixture under a nitrogen atmosphere to melt the reactants (typically 150-180 °C).
-
Gradually increase the temperature and reduce the pressure to facilitate the removal of the phenol byproduct.
-
Monitor the viscosity of the melt; an increase in viscosity indicates polymer chain growth.
-
Once the desired viscosity (and molecular weight) is achieved, cool the reactor and extrude the polycarbonate.
-
The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and by NMR for structural analysis.
Conclusion
The choice between this compound and a phosphonium-based catalyst is contingent upon the specific requirements of the chemical transformation. While this compound and other quaternary ammonium salts are effective and often more economical for a variety of reactions under milder conditions, phosphonium-based catalysts offer distinct advantages in terms of thermal and chemical stability. This enhanced stability makes them the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions, where ammonium salts are prone to degradation. For drug development professionals, the higher stability of phosphonium catalysts can translate to higher yields, purer products, and more robust and reproducible processes. Researchers should carefully consider the reaction conditions, including temperature, pH, and the nature of the reactants, when selecting the optimal phase transfer catalyst for their application.
References
A Comparative Guide to Quaternary Ammonium Salts in Phase Transfer Catalysis: Cross-Validation of Triethylmethylammonium Bromide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Triethylmethylammonium bromide (TEMAB) and its analogs as phase transfer catalysts (PTCs). By presenting supporting experimental data from studies on structurally similar catalysts, this document aims to cross-validate the expected performance of TEMAB in various organic synthesis applications. The focus is on providing a clear comparison with established alternatives, detailing experimental protocols, and visualizing the underlying catalytic mechanisms.
Data Presentation: Catalyst Performance Comparison
The efficacy of a phase transfer catalyst is critically dependent on its molecular structure, which influences its solubility in both aqueous and organic phases. While specific experimental data for this compound is not extensively documented in the available literature, its performance can be reliably inferred from its close structural analog, Triethylmethylammonium chloride (TEMAC). The following table summarizes comparative data for TEMAC and a widely used alternative, Tetrabutylammonium bromide (TBAB), in the synthesis of phenyl ethers.
| Catalyst | Reaction | Substrates | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylmethylammonium analog (TEMAC) | Williamson Ether Synthesis | Sodium phenoxide, n-butyl bromide | Toluene/Water | 70 | 4 | Not specified, but effective | [1] |
| Tetrabutylammonium bromide (TBAB) | Williamson Ether Synthesis | Sodium phenoxide, n-butyl bromide | Toluene/Water | 70 | 4 | High | [1][2] |
| Tetrabutylammonium bromide (TBAB) | C5-Alkylation of Hydantoins | N,N-dibenzyl hydantoin, allyl bromide | Toluene/50% aq. KOH | Room Temp. | Not specified | 96 | [3] |
| 3,5-Bis[...]ammoniumbromide (BPBPB) | Williamson Ether Synthesis | Sodium phenoxide, n-butyl bromide | Toluene/Water | 70 | 4 | > TBAB | [2] |
| Butyldimethylanilinium bromide (BDAB) | Williamson Ether Synthesis | Sodium phenoxide, n-butyl bromide | Toluene/Water | 70 | 4 | < TBAB | [2] |
Key Observations:
-
The lipophilicity of the catalyst, determined by the length of the alkyl chains, is a key factor in its effectiveness. TBAB, with its four butyl groups, is significantly more lipophilic than TEMAC (and by extension, TEMAB)[1].
-
The smaller size of the triethylmethylammonium cation may be advantageous in certain sterically hindered reactions[1].
-
For the synthesis of phenyl butyl ether, a novel starburst quaternary ammonium salt (BPBPB) showed higher catalytic activity than TBAB, which in turn was more effective than BDAB[2].
-
TBAB has demonstrated high efficacy in various reactions, including the alkylation of hydantoins, achieving a 96% yield under mild conditions[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for key experiments cited in the comparative data.
1. General Protocol for Phase Transfer Catalyzed Williamson Ether Synthesis
This protocol is representative for the synthesis of ethers using a quaternary ammonium salt as a phase transfer catalyst.
-
Reaction Setup: A reaction vessel is charged with the sodium phenoxide (0.03 mol), the alkyl halide (e.g., n-butyl bromide, 0.03 mol), and the phase transfer catalyst (e.g., Tetrabutylammonium bromide, 0.003 mol)[1][2].
-
Solvent Addition: A biphasic solvent system, typically consisting of an organic solvent like toluene (25 mL) and water (20 mL), is added to the reaction vessel[1][2].
-
Reaction Conditions: The heterogeneous mixture is heated to a specified temperature (e.g., 70°C) and stirred vigorously to ensure efficient mixing of the aqueous and organic phases. The reaction is monitored for a set duration (e.g., 4 hours)[1][2].
-
Work-up and Isolation: After cooling to room temperature, the organic layer is separated from the aqueous layer. The aqueous layer is typically extracted with the same organic solvent to recover any remaining product. The combined organic layers are then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography[1].
2. Protocol for C5-Alkylation of Hydantoins
This protocol details the alkylation of hydantoins using TBAB as the catalyst.
-
Reactants: The reaction is performed with the hydantoin substrate (0.25 mmol), the electrophile (e.g., allyl bromide, 0.75 mmol), and Tetrabutylammonium bromide (TBAB) (0.005 mmol, 2 mol %)[3].
-
Solvent System: The reaction is carried out in a biphasic system of toluene (0.3 mL) and a 50% w/w aqueous potassium hydroxide solution (0.2 mL)[3].
-
Reaction Conditions: The mixture is stirred at room temperature. The reaction progress is monitored until completion[3].
-
Product Isolation: The specific work-up and isolation procedure would follow standard organic chemistry techniques similar to the Williamson ether synthesis described above.
Mandatory Visualizations
Mechanism of Phase Transfer Catalysis
The following diagram illustrates the general mechanism by which a quaternary ammonium salt (Q⁺X⁻), such as this compound, facilitates a reaction between a reactant in the aqueous phase (M⁺Y⁻) and a reactant in the organic phase (RZ).
Caption: Mechanism of phase transfer catalysis with a quaternary ammonium salt.
Experimental Workflow for Catalyst Comparison
This diagram outlines a logical workflow for the comparative evaluation of different phase transfer catalysts in a given chemical reaction.
Caption: Workflow for comparing phase transfer catalyst performance.
References
Safety Operating Guide
Proper Disposal of Triethylmethylammonium Bromide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Triethylmethylammonium bromide is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring adherence to regulatory standards and minimizing risks.
Immediate Safety and Hazard Assessment
Before handling this compound, it is essential to be aware of its specific hazards. This chemical is classified as hazardous and requires careful management.
Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Biosynth Safety Data Sheet
Due to these hazards, this compound must be treated as a regulated hazardous waste. It should never be disposed of in the regular trash or down the sewer drain.[1]
Core Disposal Principle: Hazardous Waste Management
The fundamental principle for disposing of this compound is to manage it as hazardous waste from the point of generation to its final disposal ("cradle-to-grave").[2] This process must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[3]
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Identify as Hazardous: Treat all this compound, whether in solid form, in solution, or used as a reagent, as hazardous waste. This also applies to any materials used to clean up spills.
-
Segregate Waste Streams: Collect this compound waste in a dedicated container. Do not mix it with other incompatible waste types. Specifically:
Step 2: Proper Containment
-
Use a Suitable Container: The waste container must be compatible with the chemical. A clean, sealable plastic container is often preferred.[3] If possible and in good condition, the original product container can be used.[4]
-
Keep Containers Closed: Always keep the waste container securely capped, except when you are actively adding waste to it.[4] This prevents the release of vapors and protects against spills.
Step 3: Accurate Labeling
-
Label Immediately: As soon as you begin collecting waste in a container, affix a hazardous waste label.
-
Complete Information: The label must clearly state "Hazardous Waste" and list all chemical contents, including "this compound." Include the approximate concentration and accumulation start date.[3]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[3][4]
-
Storage Limits: Be aware of SAA limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[3] While this compound is not classified as acutely toxic, it is good practice to be mindful of accumulation volumes.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you have finished the experimental process, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]
-
Do Not Accumulate: Do not let waste accumulate for extended periods. Partially filled containers may remain in an SAA for up to one year, but full containers must be removed within three days.[4]
Spill and Emergency Procedures
In the event of a spill, follow these immediate safety measures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Handle the cleanup in a fume hood if possible.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, protective gloves, and a lab coat.[3]
-
Containment and Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] For liquid spills, absorb with an inert material like sand or vermiculite, then transfer to a sealed container.[3]
-
Disposal: The cleanup materials are now also considered hazardous waste and must be disposed of according to the protocol above.
Regulatory Framework
The disposal of chemical waste is governed by a framework of regulations designed to protect human health and the environment.
| Regulatory Body | Regulation/Act | Key Function |
| U.S. EPA | Resource Conservation and Recovery Act (RCRA) | Establishes the federal "cradle-to-grave" framework for managing hazardous waste.[2][5] |
| State & Local Agencies | State-Specific Hazardous Waste Regulations | Implement and often add stringency to federal regulations, covering permitting, transportation, and disposal.[2] |
It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, managed, and treated in compliance with these regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Triethylmethylammonium Bromide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for Triethylmethylammonium bromide (CAS No. 2700-16-5), focusing on operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a quaternary ammonium salt that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Quantitative Data Summary
The following table summarizes the essential personal protective equipment required for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | To prevent eye contact which can cause serious irritation or damage.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., PVC or neoprene). | To prevent skin contact and subsequent irritation.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator, particularly in poorly ventilated areas or when dust/aerosols may be generated.[2] A full-face respirator may be necessary in case of fume escape. | To avoid respiratory tract irritation.[1] |
| Protective Clothing | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron (PVC or neoprene) is recommended for handling larger quantities. | To minimize skin exposure and contamination of personal clothing.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure a calibrated eyewash station and safety shower are readily accessible.[2]
-
Perform all manipulations of the solid compound within a certified chemical fume hood to ensure adequate ventilation.[2]
-
-
Handling and Use :
-
When weighing or transferring the solid, do so carefully to avoid the generation of dust.
-
Use spark-proof tools and equipment if there is any risk of ignition.
-
Keep the container of this compound tightly closed when not in active use to prevent absorption of moisture, as it can be hygroscopic.[2]
-
Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.
-
-
In Case of Exposure or Spill :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[2] Clean the spill area thoroughly. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance
-
Waste Segregation :
-
Solid Waste : Collect any unused this compound, contaminated gloves, weigh boats, and other solid materials in a clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is used in a solution, collect the waste solution in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management :
-
All waste containers must be kept tightly closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal :
-
Empty Container Disposal :
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[6]
-
After triple rinsing, deface or remove the original label and dispose of the container in accordance with institutional guidelines for chemically contaminated glassware or plasticware.[6]
-
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
